Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
Description
BenchChem offers high-quality Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C62H88N6O18 |
|---|---|
Molecular Weight |
1205.4 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C62H88N6O18/c69-56(18-19-61(74)68-50-53-12-7-6-10-51(53)16-17-52-11-8-9-15-55(52)68)63-24-31-77-37-43-83-46-40-80-34-28-66(29-35-81-41-47-84-45-39-79-33-26-65-62(75)86-54-13-4-2-1-3-5-14-54)58(71)23-30-76-36-42-82-48-49-85-44-38-78-32-25-64-57(70)22-27-67-59(72)20-21-60(67)73/h1-2,6-12,15,20-21,54H,3-5,13-14,18-19,22-50H2,(H,63,69)(H,64,70)(H,65,75)/b2-1+/t54-/m1/s1 |
InChI Key |
JJDBFSGLRWTZBZ-XJWGYQCMSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Heterotrifunctional Linker: Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is an advanced, heterotrifunctional linker designed for the precise assembly of complex biomolecular conjugates.[1] This molecule possesses three distinct, orthogonally reactive functional groups: a Maleimide (B117702) (Mal), a Dibenzocyclooctyne (DBCO), and a Trans-Cyclooctene (TCO).[1] These groups enable the sequential and site-specific attachment of three different molecular entities through thiol-maleimide chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (iEDDA) ligation, respectively.[1][2] The integrated polyethylene (B3416737) glycol (PEG) chains enhance aqueous solubility, improve pharmacokinetics, and reduce steric hindrance, making this linker a powerful tool in the development of next-generation therapeutics like antibody-drug conjugates (ADCs), dual-modality imaging agents, and targeted drug delivery systems.[1][2][3][4]
Core Chemical and Physical Properties
The linker's structure is optimized for stability, solubility, and reactivity in biological systems. Its key quantitative properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆₂H₈₈N₆O₁₈ | [1][5] |
| Molecular Weight | 1205.39 g/mol | [1][5] |
| Purity | ≥90% | [1][2] |
| Appearance | Light yellow oil | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [2] |
| Storage Conditions | Store at -20°C, protect from light | [2][6] |
Orthogonal Reactivity and Mechanisms
The core utility of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) lies in its three independent and highly specific conjugation chemistries. This orthogonality allows for controlled, stepwise construction of complex molecular architectures without cross-reactivity.
-
Maleimide Group: Forms a stable thioether bond by reacting specifically with sulfhydryl (thiol) groups (-SH), commonly found in cysteine residues of proteins and peptides.[1][7] This reaction proceeds efficiently at a neutral pH of 7.0-7.5.[8]
-
DBCO Group: Enables copper-free click chemistry through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1][9][10] This bioorthogonal reaction is highly efficient, biocompatible, and requires no toxic copper catalyst, making it ideal for in vivo applications.[9][10][11]
-
TCO Group: Participates in the fastest known bioorthogonal reaction, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with tetrazine-modified molecules.[12][13] This ligation is exceptionally rapid (k₂ up to 10⁶ M⁻¹s⁻¹) and irreversible, forming a stable conjugate with the release of nitrogen gas.[12][14]
Applications in Research and Drug Development
The unique trifunctional nature of this linker enables novel and complex applications that are challenging to achieve with simpler bifunctional linkers.
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for creating next-generation ADCs.[6][15][16][17] For instance, an antibody can be attached via the maleimide group, while the DBCO and TCO moieties can be used to conjugate two different cytotoxic payloads or a payload and an imaging agent.[18] This can help overcome drug resistance and enhance therapeutic efficacy.[18]
-
Dual-Modality Imaging and Theranostics: Researchers can conjugate a targeting ligand (e.g., peptide) to the maleimide, a therapeutic agent to the DBCO, and an imaging agent (e.g., a fluorophore or PET tracer) to the TCO. This creates a single agent for targeted therapy and simultaneous in vivo monitoring.
-
Nanotechnology and Surface Functionalization: The linker can be used to functionalize nanoparticles, biosensors, or other surfaces for dual bioorthogonal labeling experiments, allowing for the attachment of multiple distinct biomolecules to a single scaffold.[1]
-
Chemical Biology: It enables complex biological studies, such as the crosslinking of multiple proteins in live cells or the dual labeling of biomolecules for advanced tracking and analysis.[1]
Experimental Protocols
The following sections provide generalized protocols for utilizing each functional group of the linker. Optimization is required for specific biomolecules and reagents.
This protocol describes the first step: conjugating the linker to a protein (e.g., an antibody) via its cysteine residues.
-
Protein Preparation:
-
Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, amine-free, and thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).[7][8][19]
-
If cysteine residues are involved in disulfide bonds, they must be reduced first. Add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[7][8][19] Remove excess TCEP using a spin desalting column.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) in anhydrous DMSO or DMF immediately before use.[19]
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the linker stock solution to achieve a 10-20x molar excess of linker to protein.[8][19]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[7]
-
Incubate for 2 hours at room temperature or overnight at 4°C.[8]
-
-
Purification:
-
Remove unreacted linker from the protein-linker conjugate using a gel filtration column (e.g., Sephadex G-25) or dialysis.[7][20]
-
The purified conjugate can be used immediately or stored at 4°C for up to a week. For longer-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store at -20°C.[19]
-
This protocol details the attachment of an azide-modified molecule to the DBCO group on the protein-linker conjugate.
-
Reactant Preparation:
-
Prepare the protein-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-functionalized molecule (e.g., azide-payload) in a compatible solvent (e.g., DMSO or aqueous buffer).
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting dual conjugate using an appropriate method such as size-exclusion chromatography (SEC) or HPLC to remove the excess azide-containing molecule.[11]
-
This protocol describes the final conjugation step, attaching a tetrazine-modified molecule to the TCO group.
-
Reactant Preparation:
-
Prepare the dual conjugate (Protein-Linker-Molecule A) in an appropriate reaction buffer (e.g., PBS, pH 6-9).[12]
-
Dissolve the tetrazine-functionalized molecule (e.g., tetrazine-fluorophore) in a compatible solvent.
-
-
Conjugation Reaction:
-
Add a small molar excess (e.g., 1.5-3x) of the tetrazine-molecule to the TCO-functionalized conjugate.
-
Due to the extremely fast kinetics, the reaction is often complete within minutes at room temperature.[12][22] The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm).[12]
-
-
Purification:
-
If necessary, remove any unreacted tetrazine reagent via spin desalting or SEC.[23] The final trifunctional conjugate is now ready for use.
-
References
- 1. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | C62H88N6O18 | CID 146673091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | TargetMol [targetmol.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 15. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Immunomart [immunomart.com]
- 16. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)|CAS 0|DC Chemicals [dcchemicals.com]
- 17. gentaur.com [gentaur.com]
- 18. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. leica-microsystems.com [leica-microsystems.com]
- 21. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO): A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterotrifunctional linker, Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO). Detailed experimental protocols and data are presented to enable researchers to effectively utilize this versatile molecule in their work.
Introduction
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a state-of-the-art crosslinker designed for the precise and sequential or parallel conjugation of multiple molecular entities.[1][2] Its unique architecture, featuring three distinct reactive moieties—a maleimide (B117702), a dibenzocyclooctyne (DBCO), and a trans-cyclooctene (B1233481) (TCO)—at the termini of flexible polyethylene (B3416737) glycol (PEG) chains, offers unparalleled versatility in the construction of complex bioconjugates.[1][2] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.[3][4] The integrated PEG spacers enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic profile of the final conjugate.[1][2]
Structure and Physicochemical Properties
The fundamental characteristics of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C62H88N6O18 | [2] |
| Molecular Weight | 1205.39 g/mol | [2] |
| Appearance | Light yellow oil | N/A |
| Purity | ≥90% | [2] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | N/A |
| Storage Conditions | -20°C, protect from light | N/A |
Functional Moieties and Reaction Mechanisms
The power of this linker lies in its three orthogonal reactive groups, each enabling a specific and highly efficient conjugation chemistry.
Maleimide Group: Thiol-Specific Conjugation
The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.[5]
DBCO Group: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO group is a key component for copper-free click chemistry. It reacts spontaneously with azide-functionalized molecules through a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1] This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for a cytotoxic copper catalyst.[6][7]
TCO Group: Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition
The TCO group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1] This is one of the fastest bioorthogonal reactions known, allowing for rapid conjugation even at low concentrations.[8] The reaction is highly selective and proceeds without the need for a catalyst.[8]
Experimental Protocols
The following are general protocols for utilizing the three reactive moieties of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO). Optimization may be required for specific applications.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of the maleimide group to a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein
-
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
-
Reaction Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[9]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.[10] If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[10]
-
Linker Preparation: Prepare a 10 mM stock solution of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.[9][10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5]
-
Purification: Remove the excess linker and purify the conjugate using a suitable method such as size-exclusion chromatography.[10][11]
Protocol 2: DBCO-Azide (SPAAC) Conjugation
This protocol describes the reaction of the DBCO group with an azide-functionalized molecule.
Materials:
-
DBCO-containing molecule (from Protocol 1 or a different synthesis)
-
Azide-functionalized molecule
-
Reaction Buffer: PBS or similar amine-free buffer, pH ~7.4.[6]
-
(Optional) Anhydrous DMSO
-
Purification column
Procedure:
-
Reactant Preparation: Dissolve the DBCO- and azide-containing molecules in the reaction buffer. If solubility is an issue, a co-solvent such as DMSO can be used (up to 20%).[6]
-
Conjugation Reaction: Mix the DBCO- and azide-functionalized molecules in a 1:1.5 to 1:4 molar ratio (DBCO:azide).[6][7]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[6][7] The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[6][12]
-
Purification: Purify the conjugate to remove any unreacted starting materials.[6][7]
Protocol 3: TCO-Tetrazine (iEDDA) Ligation
This protocol details the rapid conjugation of the TCO group with a tetrazine-modified molecule.
Materials:
-
TCO-containing molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer: PBS, pH 6.0-9.0.[8]
-
Purification column
Procedure:
-
Reactant Preparation: Dissolve the TCO- and tetrazine-containing molecules in the reaction buffer.
-
Conjugation Reaction: Mix the TCO- and tetrazine-functionalized molecules. A 1:1 to 1:1.5 molar ratio is often sufficient due to the high reaction rate.[8][13]
-
Incubation: The reaction is typically complete within 30-60 minutes at room temperature.[8][13][14] The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress.[8][15]
-
Purification: Purify the final conjugate as required for your application.[13]
Applications and Workflow Visualization
The heterotrifunctional nature of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) allows for the assembly of complex multi-component systems. A primary application is in the construction of dual-drug ADCs, where two different cytotoxic payloads can be attached to a single antibody for synergistic or combination therapy.[16]
Diagram 1: Sequential Conjugation Workflow for a Dual-Drug ADC
References
- 1. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 3. gentaur.com [gentaur.com]
- 4. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | TargetMol [targetmol.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. biotium.com [biotium.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) Heterotrifunctional Linker: Core Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker, a versatile heterotrifunctional reagent designed for advanced bioconjugation strategies. The unique architecture of this linker, featuring three distinct and bioorthogonal reactive moieties, enables the sequential and site-specific attachment of multiple molecular entities. This capability is of particular significance in the development of complex biomolecules such as antibody-drug conjugates (ADCs) with dual payloads, targeted imaging agents, and sophisticated biosensors.
The core of this linker consists of a central scaffold functionalized with a maleimide (B117702) group, a dibenzocyclooctyne (DBCO) group, and a trans-cyclooctene (B1233481) (TCO) group. These reactive handles are spaced by polyethylene (B3416737) glycol (PEG) chains (PEG4 and PEG3), which enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate.[1]
Core Reaction Mechanisms
The utility of the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker lies in the orthogonality of its three reactive groups, each participating in a highly specific and efficient conjugation reaction. This orthogonality allows for a stepwise conjugation strategy, where each functional group can be addressed independently without cross-reactivity, provided the reaction conditions are appropriately controlled.
Maleimide-Thiol Conjugation
The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This conjugation is most efficient at a pH range of 6.5-7.5.[2] At pH values above 7.5, the maleimide group can become susceptible to hydrolysis, and its reactivity towards primary amines may increase.[3]
Caption: Maleimide-Thiol Conjugation Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The dibenzocyclooctyne (DBCO) moiety is a strained alkyne that readily undergoes a [3+2] cycloaddition with azides. This reaction, a cornerstone of copper-free click chemistry, is highly bioorthogonal and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[4] The result is a stable triazole linkage.
Caption: DBCO-Azide SPAAC Reaction.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The trans-cyclooctene (TCO) group is a strained alkene that exhibits extremely fast reaction kinetics with tetrazine derivatives through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] This reaction is one of the fastest bioorthogonal reactions known and results in a stable dihydropyridazine (B8628806) linkage, with the release of nitrogen gas as the only byproduct.[5]
Caption: TCO-Tetrazine iEDDA Reaction.
Quantitative Data for Bioconjugation Reactions
The efficiency and kinetics of the conjugation reactions are critical for the successful application of the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker. The following tables summarize typical quantitative data for each of the bioorthogonal reactions. It is important to note that these values can be influenced by factors such as the specific reactants, solvent, temperature, and steric hindrance.
Table 1: Maleimide-Thiol Conjugation
| Parameter | Value | Reference |
| Optimal pH | 6.5 - 7.5 | [2] |
| Typical Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 for proteins | [6] |
| Typical Reaction Time | 1 - 4 hours at room temperature or 2-8 hours at 4°C | [7] |
| Second-Order Rate Constant | ~102 - 103 M-1s-1 |
Table 2: DBCO-Azide (SPAAC) Reaction
| Parameter | Value | Reference |
| Optimal pH | Physiological pH (~7.4) | [8] |
| Typical Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | [8] |
| Typical Reaction Time | 4 - 12 hours at room temperature or overnight at 4°C | [8] |
| Second-Order Rate Constant | ~10-1 - 1 M-1s-1 |
Table 3: TCO-Tetrazine (iEDDA) Reaction
| Parameter | Value | Reference |
| Optimal pH | 6.0 - 9.0 | [9] |
| Typical Molar Ratio (TCO:Tetrazine) | 1.1:1 to 5:1 | [7] |
| Typical Reaction Time | 30 - 60 minutes at room temperature | [7] |
| Second-Order Rate Constant | Up to 106 M-1s-1 | [5] |
Experimental Protocols
The following section provides detailed methodologies for the sequential use of the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker. A stepwise approach is recommended to ensure the specific conjugation at each reactive site and to allow for purification of intermediates.
Proposed Experimental Workflow
A logical workflow for the sequential use of this trifunctional linker would be to proceed in order of decreasing reactivity and increasing stability of the functional groups under typical reaction conditions. A common strategy is to perform the maleimide-thiol conjugation first, as the maleimide group can be susceptible to hydrolysis over time in aqueous buffers. The DBCO and TCO groups are generally more stable.
Caption: Proposed Sequential Conjugation Workflow.
Step 1: Maleimide-Thiol Conjugation
Objective: To conjugate the maleimide moiety of the linker to a thiol-containing biomolecule (e.g., a protein with a free cysteine).
Materials:
-
Thiol-containing protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Borate) at pH 6.5-7.5. Avoid amine-containing buffers like Tris if subsequent reactions will target amines.
-
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography (SEC) column).
Protocol:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[6] Remove the excess TCEP using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution.[6] The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a quenching reagent to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an SEC column to remove excess linker and quenching reagent.
Step 2: DBCO-Azide (SPAAC) Reaction
Objective: To conjugate the DBCO moiety of the linker-protein conjugate to an azide-functionalized molecule.
Materials:
-
DBCO-functionalized protein conjugate from Step 1.
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Protocol:
-
Reaction Setup: Mix the DBCO-functionalized protein conjugate with a 1.5 to 10-fold molar excess of the azide-functionalized molecule in the reaction buffer.[8]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8] For faster kinetics, the temperature can be increased to 37°C if the biomolecules are stable.
-
Purification: Purify the dual-labeled conjugate using an appropriate method such as SEC or dialysis to remove the excess azide-containing molecule.
Step 3: TCO-Tetrazine (iEDDA) Reaction
Objective: To conjugate the TCO moiety of the dual-labeled conjugate to a tetrazine-functionalized molecule.
Materials:
-
TCO-functionalized dual-labeled conjugate from Step 2.
-
Tetrazine-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 6.0-9.0).[9]
Protocol:
-
Reaction Setup: Mix the TCO-functionalized conjugate with a 1.1 to 5-fold molar excess of the tetrazine-functionalized molecule in the reaction buffer.[7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[7] The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification: Purify the final trifunctional conjugate using a suitable method such as SEC or affinity chromatography to remove any unreacted tetrazine-labeled molecule.
Characterization of Conjugates
Following each conjugation and purification step, it is crucial to characterize the resulting product to confirm successful conjugation and determine the degree of labeling.
Table 4: Recommended Characterization Techniques
| Technique | Purpose |
| UV-Vis Spectroscopy | To confirm the presence of chromophores from the linker or conjugated molecules. The disappearance of the DBCO absorbance around 310 nm can be used to monitor the progress of the SPAAC reaction. |
| HPLC (Size-Exclusion, Reversed-Phase) | To assess the purity of the conjugate and separate it from unconjugated starting materials. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To determine the molecular weight of the conjugate and confirm the addition of the linker and subsequent molecules. |
| SDS-PAGE | To visualize the increase in molecular weight of a protein after each conjugation step. |
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Introduction to bioorthogonal chemistry with trifunctional linkers
A Technical Guide to Bioorthogonal Chemistry with Trifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of bioorthogonal chemistry, with a specific focus on the design, application, and experimental considerations of trifunctional linkers. These versatile molecules are becoming increasingly important in chemical biology, drug development, and diagnostics for their ability to connect multiple molecular entities with high specificity and efficiency in complex biological systems.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being interfered by native biochemical processes.[1] Coined by Carolyn R. Bertozzi, the concept has revolutionized the study of biomolecules in their native environments.[1] To be considered bioorthogonal, a reaction must meet several stringent criteria:
-
Selectivity: The reacting partners must be mutually and exclusively reactive toward each other and not with any endogenous functional groups.[1]
-
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the biological system under investigation.
-
Kinetics: The reaction should proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments.[1]
-
Stability: The newly formed covalent bond must be stable in a biological context.
Several bioorthogonal reactions have been developed and are widely used, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes.[2][3][4] The IEDDA reaction is particularly noteworthy for its exceptionally fast reaction rates.[2]
The Core Concept: Trifunctional Linkers
Trifunctional linkers are chemical scaffolds designed with three distinct reactive sites, enabling the covalent linkage of three separate molecules or molecular groups.[5] This architecture allows for the creation of complex molecular constructs with diverse functionalities. In the context of bioorthogonal chemistry, a trifunctional linker typically possesses:
-
A Bioorthogonal Handle: This group is designed to react with a complementary handle on a target biomolecule within a living system. Common examples include azides, alkynes, tetrazines, or strained alkenes.
-
A Protein/Biomolecule Reactive Group: This functional group is used for the initial, often in vitro, conjugation to a biomolecule of interest, such as an antibody or a protein. N-hydroxysuccinimide (NHS) esters for reacting with lysines, or maleimides for reacting with cysteines, are frequently used.[6]
-
A Functional Moiety: The third arm of the linker can be attached to a variety of molecules, including:
-
Reporter Tags: Such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging.[7]
-
Therapeutic Payloads: In the case of antibody-drug conjugates (ADCs), this would be a cytotoxic agent.[8][9]
-
Imaging Agents: For applications in diagnostics and molecular imaging.
-
Solubilizing Groups: Such as polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of the conjugate.[8][9]
-
The modular nature of trifunctional linkers makes them invaluable tools for constructing sophisticated bioconjugates for a wide range of applications, from basic research to therapeutic development.[5]
Workflow for Application of a Trifunctional Linker
The following diagram illustrates a general workflow for the application of a trifunctional linker in the construction of an antibody-drug conjugate (ADC) for targeted therapy.
Caption: General workflow for the use of a trifunctional linker in ADC development.
Key Applications in Research and Drug Development
Trifunctional linkers have been instrumental in advancing several areas of biological research and therapeutic development.
Antibody-Drug Conjugates (ADCs)
Trifunctional linkers are particularly well-suited for the construction of ADCs.[8][9] They allow for the precise, site-specific attachment of a cytotoxic drug to an antibody, while also enabling the incorporation of a third component, such as an imaging agent or a pharmacokinetic modulator.[8][9] This can lead to ADCs with improved homogeneity, stability, and therapeutic indices.[10] For example, a trifunctional linker can be used to attach both a cytotoxic payload and a fluorescent dye to an antibody, allowing for simultaneous therapy and real-time tracking of the ADC.
Proteomics and Protein-Protein Interactions
In proteomics, trifunctional linkers are used to map protein-protein interactions and study protein conformation.[7][11] A common strategy involves a linker with two protein-reactive groups (e.g., NHS esters to target lysines) and a biotin handle for enrichment.[7] After cross-linking proteins in their native state, the biotinylated complexes can be isolated using streptavidin beads. The linker can also contain a cleavable site to allow for the release of the cross-linked peptides for analysis by mass spectrometry.[7][11] This approach, often referred to as chemical cross-linking mass spectrometry (CXMS), provides valuable insights into the structure of protein complexes.[7][11]
Modular Probe Development
The modularity of trifunctional linkers makes them ideal for the rapid synthesis of chemical probes.[12] For instance, a trifunctional scaffold can be used to assemble probes for studying glycan-lectin interactions. Such a linker might contain an N-alkoxy-amine for ligating a native oligosaccharide, an amide coupling site for a photocrosslinker, and a third site for attaching a reporter tag like biotin.[12] This approach allows for the flexible and efficient creation of customized probes to investigate complex biological recognition events.[12]
Quantitative Data for Trifunctional Linker Reactions
The efficiency and kinetics of the conjugation reactions are critical for the successful application of trifunctional linkers. The table below summarizes key quantitative data for some common bioorthogonal reactions used with these linkers.
| Bioorthogonal Reaction | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| Staudinger Ligation | 0.002 - 0.01 | Highly specific, but relatively slow kinetics. | [13] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1 - 100 | Fast and high-yielding, but the copper catalyst can be toxic to cells, though new ligands have mitigated this issue. | [2][14] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.1 - 1 | Copper-free and thus more biocompatible than CuAAC, but generally slower. The reactivity can be tuned by modifying the cyclooctyne (B158145) structure. | [2][15] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) (Tetrazine + TCO) | up to 10⁶ | Extremely fast kinetics, allowing for rapid labeling at low concentrations. The reaction is highly bioorthogonal and produces nitrogen gas as the only byproduct. | [2][16] |
Experimental Protocols
This section provides an overview of a general experimental protocol for the synthesis of an antibody-drug conjugate using a trifunctional linker and a subsequent bioorthogonal labeling experiment.
Protocol: Synthesis of a Trifunctional Antibody-Drug Conjugate
This protocol describes the steps to conjugate a drug payload and a bioorthogonal handle to an antibody using a trifunctional linker.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Trifunctional linker with an NHS ester, a maleimide (B117702), and an azide (B81097) group
-
Drug payload with a thiol group
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Treat the antibody with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the interchain disulfide bonds and expose free cysteine residues.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to PBS.
-
-
Conjugation of Drug Payload to Linker:
-
Dissolve the thiol-containing drug payload and the trifunctional linker (with a maleimide group) in an organic co-solvent (e.g., DMSO).
-
React the two components at a 1:1.1 molar ratio (drug:linker) for 1 hour at room temperature to form the drug-linker conjugate.
-
-
Conjugation of Drug-Linker to Antibody:
-
Add the drug-linker conjugate (now with an NHS ester) to the reduced antibody at a 5-fold molar excess.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle shaking. The NHS ester will react with lysine (B10760008) residues on the antibody.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterize the ADC using techniques such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio), SDS-PAGE, and mass spectrometry.
-
Protocol: Bioorthogonal Labeling of Cells with the ADC
This protocol outlines the use of the synthesized ADC for labeling cells that have been metabolically engineered to express a cyclooctyne-containing sugar on their surface.
Materials:
-
Cells of interest
-
Metabolic precursor for cyclooctyne expression (e.g., a cyclooctyne-modified sugar)
-
The azide-containing ADC synthesized in the previous protocol
-
Fluorescently labeled streptavidin (if the third arm of the linker was biotin)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling of Cells:
-
Culture the cells in a medium supplemented with the cyclooctyne-containing metabolic precursor for 24-48 hours. This will incorporate the cyclooctyne handles onto the cell surface glycans.
-
-
Cell Labeling with ADC:
-
Wash the cells to remove any unincorporated precursor.
-
Incubate the cells with the azide-containing ADC at a concentration of 10 µg/mL for 1 hour at 37°C. The azide on the ADC will react with the cyclooctyne on the cell surface via SPAAC.
-
-
Washing and Secondary Labeling (if applicable):
-
Wash the cells three times with PBS to remove any unbound ADC.
-
If the ADC contains a biotin tag, incubate the cells with a fluorescently labeled streptavidin conjugate for 30 minutes on ice.
-
-
Analysis:
-
Wash the cells again to remove unbound streptavidin.
-
Analyze the labeled cells by flow cytometry to quantify the fluorescence signal or by fluorescence microscopy to visualize the localization of the ADC on the cell surface.
-
Logical Relationship of Bioorthogonal Reaction Pairs
The success of dual-labeling experiments relies on the mutual orthogonality of the chosen bioorthogonal reactions. The following diagram illustrates the concept of orthogonal and non-orthogonal reaction pairs.
Caption: Orthogonal vs. non-orthogonal bioorthogonal reaction pairs.
Conclusion and Future Directions
Trifunctional linkers, in combination with bioorthogonal chemistry, provide a powerful and versatile platform for the construction of complex bioconjugates. They have already made a significant impact on drug delivery, diagnostics, and our fundamental understanding of biological systems. Future developments in this field will likely focus on the design of new linkers with enhanced functionalities, such as built-in cleavage sites that are responsive to specific disease biomarkers. Furthermore, the discovery of new, mutually orthogonal bioorthogonal reactions will expand the possibilities for multi-target labeling and therapy, paving the way for even more sophisticated and effective approaches in medicine and biology.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Trifunctional cross linker | PPT [slideshare.net]
- 7. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 8. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a trifunctional reactive linker for the construction of antibody-drug hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO): A Technical Guide to Solubility and Stability
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document consolidates available data on the physicochemical properties of this reagent, offering insights into its handling, storage, and application in bioconjugation and the development of antibody-drug conjugates (ADCs).
Introduction
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a versatile linker molecule that incorporates three distinct reactive moieties: a maleimide (B117702) group for conjugation to sulfhydryl groups, a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), and a trans-cyclooctene (B1233481) (TCO) group for inverse electron demand Diels-Alder (iEDDA) reactions with tetrazines.[1][2] The polyethylene glycol (PEG) spacers enhance solubility, reduce aggregation, and provide flexibility to the conjugated molecules.[1][3] This trifunctional nature allows for the precise and sequential or simultaneous conjugation of different molecules, making it a valuable tool in the construction of complex bioconjugates and ADCs.[4][5][6]
Molecular Structure and Properties
The fundamental characteristics of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) are summarized below.
| Property | Value | Reference |
| Molecular Formula | C62H88N6O18 | [1][5] |
| Molecular Weight | 1205.39 g/mol | [1] |
| Physical Form | Light yellow oil | [1] |
| Purity | >90% | [1] |
Solubility
The solubility of a linker is a critical parameter for its effective use in bioconjugation reactions, which are often performed in aqueous buffers. The PEG component of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) significantly enhances its hydrophilicity and overall solubility in a range of solvents.[7][8]
Qualitative Solubility
Based on available data, the compound exhibits solubility in several common organic solvents. While specific quantitative data is limited, the general solubility profile is presented in Table 2. PEGs are known to be very soluble in water and aqueous buffers like PBS, as well as in many organic solvents.[9]
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | [1] |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Acetonitrile (ACN) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |
| Water | Expected to be soluble | [9][10] |
| Ethanol | Expected to be soluble | [10] |
Recommended Dissolution Protocol
Due to the hygroscopic nature of PEG compounds, it is recommended to handle them in a dry environment.[11] For creating stock solutions, water-miscible organic solvents like DMSO or DMF are often used.[12]
Experimental Protocol: Preparation of a Stock Solution
-
Equilibration: Allow the vial of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.[9][12] Avoid repeated freeze-thaw cycles.[9]
Stability
The stability of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is dependent on the individual stabilities of its three reactive moieties and the PEG backbone. Proper storage and handling are crucial to maintain its reactivity.
Storage Stability
For long-term storage, the compound in its solid or oil form should be kept at -20°C, protected from light and moisture.[1][4][11] Stock solutions in anhydrous organic solvents can be stored at -80°C for up to a year.[4]
| Condition | Recommendation | Reference |
| Powder/Oil (Long-term) | -20°C for up to 3 years | [4] |
| In Solvent (Stock Solution) | -80°C for up to 1 year | [4] |
| Shipping | Shipped with blue ice | [4] |
Chemical Stability of Functional Groups
The stability of the maleimide, DBCO, and TCO groups is influenced by factors such as pH, temperature, and the presence of other chemical species.
-
Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. The rate of hydrolysis increases with increasing pH. For reactions with thiols, it is recommended to work at a pH range of 6.5-7.5 to ensure a stable thioether bond formation while minimizing hydrolysis.
-
DBCO Group: The dibenzocyclooctyne group is generally stable in aqueous buffers and at physiological pH.[3] However, it can undergo rearrangement and lose its reactivity under strongly acidic conditions, such as during peptide cleavage from a resin using high concentrations of trifluoroacetic acid.[3] It is also advisable to avoid buffers containing thiols or azides during long-term storage.[3] A study on a DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks when stored at 4°C or -20°C.[3]
-
TCO Group: Trans-cyclooctenes can be prone to isomerization to their unreactive cis-cyclooctene form.[3] This isomerization can be accelerated in the presence of thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3] Therefore, it is important to avoid these reducing agents when working with TCO-containing molecules.
Experimental Protocols for Stability Assessment
To ensure the integrity and reactivity of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) for specific applications, it is advisable to perform stability assessments.
Experimental Protocol: Assessing Maleimide Hydrolysis via HPLC
-
Sample Preparation: Incubate the compound in buffers of varying pH (e.g., pH 6.5, 7.5, 8.5) at a specific temperature (e.g., 25°C).
-
Time Points: Withdraw aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the aliquots using reverse-phase HPLC (RP-HPLC). The hydrolyzed maleimide will have a different retention time compared to the intact maleimide.
-
Data Analysis: Quantify the peak areas to determine the percentage of hydrolysis over time at different pH values.
Experimental Protocol: Assessing DBCO and TCO Reactivity
-
Forced Degradation: Expose the compound to conditions of interest (e.g., different pH, temperatures, or presence of other reagents).
-
Model Reaction: React the stressed compound with a model azide-containing molecule (for DBCO) or a tetrazine-containing molecule (for TCO). These model molecules can be fluorescent for ease of detection.
-
LC-MS Analysis: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the expected conjugate and to identify any potential side products.
-
Quantification: Compare the amount of conjugate formed with the stressed compound to that formed with a fresh, unstressed control to determine the loss of reactivity.
Conclusion
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a powerful and versatile tool for creating complex bioconjugates. Its solubility is enhanced by the PEG spacers, making it compatible with a variety of solvents, including aqueous buffers. However, its stability is contingent on the careful handling and storage to preserve the reactivity of its functional groups. The maleimide moiety is sensitive to high pH, while the DBCO and TCO groups can be compromised by strongly acidic conditions and the presence of thiols, respectively. By adhering to the recommended storage and handling protocols, researchers can ensure the optimal performance of this heterotrifunctional linker in their applications.
References
- 1. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | TargetMol [targetmol.com]
- 5. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. purepeg.com [purepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mal-PEG2-bis-PEG2-BCN | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
A Deep Dive into Bioorthogonal Chemistry: A Technical Guide to Maleimide, DBCO, and TCO Reactive Groups
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Features of Maleimide (B117702), DBCO, and TCO Reactive Groups.
This in-depth technical guide provides a detailed exploration of three pivotal reactive groups in bioconjugation chemistry: Maleimide, Dibenzocyclooctyne (DBCO), and trans-Cyclooctene (TCO). This document serves as an essential resource for researchers, scientists, and professionals in drug development, offering a thorough comparison of their reaction mechanisms, kinetics, stability, and practical applications. The guide includes detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of these critical tools in modern biotechnology.
Introduction to Reactive Groups in Bioconjugation
The precise and stable covalent modification of biomolecules is a cornerstone of numerous applications in biotechnology, from the development of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for imaging. The choice of reactive chemistry is paramount, dictating the efficiency, selectivity, and stability of the resulting bioconjugate. This guide focuses on three widely utilized reactive groups: maleimides for thiol-specific conjugation, and DBCO and TCO for bioorthogonal click chemistry.
Maleimide Chemistry: The Thiol-Reactive Workhorse
Maleimides are among the most common thiol-reactive chemical entities used for bioconjugation. They selectively react with the sulfhydryl groups of cysteine residues in proteins and peptides to form a stable thioether bond.
Reaction Mechanism: The conjugation of a maleimide to a thiol proceeds via a Michael addition reaction.[1] The sulfhydryl group, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond.[] This reaction is most efficient at a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic, and competing reactions with amines are minimized.[3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4]
Key Features:
-
High Selectivity: Maleimides exhibit high selectivity for thiol groups within the optimal pH range.[3]
-
Rapid Kinetics: The reaction is generally fast under mild physiological conditions.[3]
-
Broad Utility: Widely used in the creation of ADCs, protein labeling, and surface functionalization.[3]
Stability Considerations: The resulting thiosuccinimide linkage, while generally stable, can exhibit instability under certain conditions. It is susceptible to a retro-Michael reaction, which can lead to the exchange of the conjugate with other thiol-containing molecules, and hydrolysis of the succinimide (B58015) ring.[3][5] Hydrolysis of the ring, however, can stabilize the conjugate by preventing the retro-Michael reaction.[6]
DBCO (Dibenzocyclooctyne): A Pioneer in Copper-Free Click Chemistry
DBCO is a cyclooctyne (B158145) derivative that has become a staple in bioorthogonal chemistry. It reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[7]
Reaction Mechanism: The reaction between DBCO and an azide (B81097) is a [3+2] cycloaddition driven by the ring strain of the cyclooctyne. This strain significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[7] The reaction forms a stable triazole linkage.
Key Features:
-
Bioorthogonal: DBCO and azides are abiotic, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[7]
-
Biocompatible: The absence of a copper catalyst makes this reaction suitable for use in living cells and organisms.[7]
-
High Stability: Both the DBCO group and the resulting triazole linkage are highly stable under a wide range of conditions.[7][8]
TCO (trans-Cyclooctene): The Apex of Reaction Speed
TCO is another key player in bioorthogonal chemistry, known for its exceptionally fast reaction kinetics with tetrazines through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[9]
Reaction Mechanism: The IEDDA reaction involves the [4+2] cycloaddition of an electron-rich dienophile (TCO) with an electron-deficient diene (tetrazine).[10] This reaction is extremely fast and highly selective, proceeding rapidly even at low concentrations. The reaction initially forms a dihydropyridazine, which can then undergo further reactions depending on the specific tetrazine and reaction conditions.[10][11]
Key Features:
-
Extraordinarily Fast Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known to date.[9]
-
High Specificity and Bioorthogonality: The reaction is highly selective and does not interfere with biological processes.
-
Catalyst-Free: Like SPAAC, the IEDDA reaction is catalyst-free, making it suitable for in vivo applications.[12]
Quantitative Comparison of Reactive Groups
| Feature | Maleimide | DBCO (Dibenzocyclooctyne) | TCO (trans-Cyclooctene) |
| Reaction Type | Michael Addition | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactive Partner | Thiol (e.g., Cysteine) | Azide | Tetrazine |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10⁴ (pH dependent)[13] | ~0.1 - 2.0[14] | Up to 10⁶[12] |
| Optimal pH | 6.5 - 7.5[15] | Broad range, often 7.0-8.5 | Broad range, often 6.0-9.0[12] |
| Catalyst Required | No | No (Copper-free) | No |
| Linkage Formed | Thiosuccinimide | Triazole | Dihydropyridazine |
| Linkage Stability | Susceptible to retro-Michael reaction and hydrolysis[5] | Highly Stable[8] | Generally Stable[16] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-based Protein Labeling
This protocol provides a general guideline for the conjugation of a maleimide-functionalized dye to a protein containing free thiols.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Maleimide dye stock solution (10 mM in anhydrous DMSO or DMF)[17]
-
Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed[17]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[17] TCEP does not need to be removed before the addition of the maleimide reagent.[18]
-
Conjugation: Add a 10-20 fold molar excess of the maleimide dye stock solution to the protein solution while gently vortexing.[17]
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[17]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine to react with any excess maleimide.[18]
-
Purification: Remove the excess unreacted dye and other small molecules by size-exclusion chromatography or dialysis.[18]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).[17]
Protocol 2: General Procedure for DBCO-Azide Conjugation (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester)
-
Azide-containing biomolecule
-
Reaction Buffer: PBS or similar buffer, pH ~7.4. Avoid sodium azide. [7]
-
Anhydrous DMSO or DMF
-
Quenching reagent (optional, e.g., glycine (B1666218) for NHS esters)
-
Purification column
Methodology:
-
Activation (if necessary): If starting with an NHS ester, dissolve the DBCO-NHS ester in DMSO at 10 mM. Add a 20-30 fold molar excess to the biomolecule (e.g., antibody at 1-10 mg/mL in PBS). Incubate for 60 minutes at room temperature.[7]
-
Quenching of Activation (if necessary): For NHS ester reactions, add glycine to a final concentration of ~100 mM to quench unreacted ester. Incubate for 15 minutes. Purify the DBCO-labeled biomolecule.[7]
-
Click Reaction: Mix the DBCO-labeled molecule with the azide-containing molecule. A 2-4 fold molar excess of one component is often used.[7]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[7]
-
Purification: Purify the conjugate using an appropriate chromatography method to remove excess reactants.
-
Validation: The progress of the reaction can be monitored by the decrease in DBCO absorbance at ~310 nm.[7] The final conjugate can be analyzed by SDS-PAGE, which should show a higher molecular weight band.[7]
Protocol 3: General Procedure for TCO-Tetrazine Ligation (IEDDA)
This protocol describes a typical protein-protein conjugation using TCO and tetrazine reactive groups.
Materials:
-
TCO-functionalized protein
-
Tetrazine-functionalized protein
-
Reaction Buffer: PBS, pH 6.0-9.0[12]
-
Purification column
Methodology:
-
Preparation of Reactants: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.
-
Conjugation: Mix the TCO-protein and tetrazine-protein in a 1:1 molar ratio, or with a slight excess (1.05-1.5 fold) of the tetrazine-protein.[12]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[12] The reaction can also be performed at 4°C for a longer duration.[12]
-
Monitoring: The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance between 510-550 nm.[12]
-
Purification: Purify the final conjugate from any unreacted proteins using size-exclusion chromatography.[12]
-
Storage: Store the final conjugate at 4°C.[12]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | TCI AMERICA [tcichemicals.com]
- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. benchchem.com [benchchem.com]
Trifunctional Linkers in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifunctional linkers are emerging as a sophisticated and versatile tool in the field of targeted drug delivery, particularly in the design of advanced Antibody-Drug Conjugates (ADCs). Unlike traditional bifunctional linkers that connect a single payload to a targeting moiety, trifunctional linkers possess three distinct reactive arms. This unique architecture enables the conjugation of multiple molecules to a single targeting vehicle, opening new avenues for creating next-generation therapeutics. This guide provides a comprehensive overview of the core concepts, applications, quantitative efficacy data, and detailed experimental methodologies associated with the use of trifunctional linkers. Key applications include the development of dual-payload ADCs to overcome drug resistance, and the attachment of imaging agents or molecular tags alongside the therapeutic payload for theranostic purposes. By enabling precise control over the composition and stoichiometry of the final conjugate, trifunctional linkers are pivotal in advancing the efficacy, safety, and analytical characterization of targeted therapies.
Introduction to Trifunctional Linkers
In the architecture of a targeted drug delivery system, the linker is a critical component that connects the targeting ligand (e.g., a monoclonal antibody) to the therapeutic payload. A trifunctional linker expands this paradigm by providing three points of attachment. This allows for complex constructs, such as:
-
Dual-Payload Conjugates: Attaching two different drug molecules with distinct mechanisms of action to a single antibody. This strategy can enhance cytotoxic potency and potentially overcome tumor resistance mechanisms.[1][2]
-
Theranostic Agents: Simultaneously attaching a therapeutic drug and an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide), enabling both treatment and real-time monitoring of drug distribution.
-
Modulator Conjugates: Incorporating a third molecule that can modulate the properties of the conjugate, such as solubility, stability, or immunogenicity.
-
Analytical Handles: Attaching a tag, such as biotin, for simplified detection, purification, and analysis, alongside the targeting and therapeutic moieties.[3]
The design of a trifunctional linker often relies on orthogonal chemistries, where each functional group reacts specifically with its counterpart without cross-reactivity.[4] Common reactive handles include maleimides (for reaction with thiols), alkynes and azides (for "click chemistry"), and ketones or aldehydes (for oxime ligation).[1][5]
A Case Study: Dual-Payload ADC with a Trifunctional Linker
A notable application of trifunctional linker technology is the development of a bispecific antibody targeting both EGFR and cMET, conjugated to two distinct cytotoxic payloads: Monomethyl Auristatin F (MMAF), a tubulin inhibitor, and SN-38, a topoisomerase I inhibitor.[2][6] This dual-payload ADC was constructed using a novel trifunctional linker featuring maleimide, propargyl (alkyne), and ketone groups.[1]
Quantitative Data Presentation
The efficacy of this dual-payload ADC (412a-MMAF+SN38) was compared against its single-payload counterparts in various cancer cell lines and in vivo models. The data demonstrates the superior potency and efficacy of the dual-payload approach.
Table 1: In Vitro Cytotoxicity (IC50) of Single vs. Dual-Payload ADCs
| Cell Line | Cancer Type | IC50 (ng/mL) 412a-MMAF | IC50 (ng/mL) 412a-SN38 | IC50 (ng/mL) 412a-MMAF+SN38 |
| BxPC-3 | Pancreatic | 13.8 | 13.2 | 4.7 |
| Capan-2 | Pancreatic | 12.3 | 11.2 | 6.0 |
| NCI-N87 | Gastric | 22.1 | 10.9 | 7.5 |
| SNU-5 | Gastric | 14.8 | 13.9 | 6.9 |
| MDA-MB-468 | Breast (TNBC) | 16.5 | 11.8 | 7.4 |
| HCC1954 | Breast (HER2+) | 20.3 | 14.1 | 8.1 |
Data sourced from Wilski et al. (2025).[2]
Table 2: In Vivo Tumor Growth Inhibition (TGI) in BxPC-3 Xenograft Model
| Treatment Group (Dose) | Mean Tumor Volume (mm³) at Day 21 | % TGI |
| Vehicle Control | 1250 | 0% |
| 412a-MMAF (1 mg/kg) | 850 | 32% |
| 412a-SN38 (1 mg/kg) | 810 | 35% |
| 412a-MMAF+SN38 (1 mg/kg) | 350 | 72% |
Data adapted from Wilski et al. (2025) and BroadPharm resources.[2][6]
Signaling Pathways Targeted by Dual-Payload ADCs
The enhanced efficacy of the dual-payload ADC stems from its ability to simultaneously disrupt two critical cellular processes: microtubule dynamics and DNA replication.
MMAF: Inhibition of Tubulin Polymerization
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin into microtubules.[7] This disruption leads to cell cycle arrest in the G2/M phase and subsequent activation of apoptotic pathways.
SN-38: Inhibition of Topoisomerase I
SN-38, the active metabolite of irinotecan, targets Topoisomerase I (TOP1), an enzyme essential for relaxing DNA supercoiling during replication and transcription.[8] SN-38 stabilizes the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[8] When a replication fork collides with this complex, it results in a double-strand break, a highly lethal form of DNA damage that triggers cell death pathways.
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a heterotrifunctional linker designed for advanced bioconjugation applications, particularly in the development of complex biomolecules such as antibody-drug conjugates (ADCs).[1][2][3][4][5] This linker possesses three distinct reactive moieties, enabling the sequential or orthogonal conjugation of different molecules. The polyethylene (B3416737) glycol (PEG) chains incorporated into the linker's structure enhance solubility, increase flexibility, and minimize steric hindrance during conjugation.[6][7]
The three functional groups are:
-
Maleimide: Reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[8][9][10][11]
-
Dibenzocyclooctyne (DBCO): Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly specific and biocompatible, making it suitable for use in complex biological systems.[12][13][14][15]
-
Trans-cyclooctene (TCO): Participates in a rapid and highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-containing molecules.[16][17][18] This is one of the fastest bioorthogonal reactions currently known.[16]
These distinct reactivities allow for a controlled, stepwise approach to building multifaceted molecular constructs. This document provides detailed protocols for the use of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) in a typical workflow for creating a dual-payload conjugate, such as an antibody-drug conjugate with an additional imaging agent.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Serves as a linker for attaching cytotoxic drugs and other molecules to antibodies.[1][2][4]
-
Bioconjugation: Facilitates the attachment of various biomolecules, including peptides, proteins, and nucleic acids.[6]
-
Drug Delivery: Acts as a multifunctional linker to improve the solubility and targeting of drug conjugates.[6]
-
Nanotechnology: Enables the functionalization of nanoparticles, biosensors, and other surfaces for dual bioorthogonal labeling.[6]
-
Chemical Biology: Allows for copper-free labeling, dual modifications, and crosslinking in both live-cell and in vivo settings.[6]
Experimental Workflow and Signaling Pathways
The following diagram illustrates a potential experimental workflow for the sequential use of the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker to conjugate a thiol-containing biomolecule (e.g., an antibody), an azide-containing payload, and a tetrazine-labeled molecule.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and quantitative parameters for each conjugation step.
Table 1: Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 7.5 | Buffers such as PBS, HEPES, or Tris are suitable. Avoid buffers containing thiols.[8][10][11] |
| Temperature | 4°C or Room Temperature | Overnight incubation at 4°C or 2 hours at room temperature is common.[10][11][19] |
| Molar Ratio (Linker:Biomolecule) | 10-20 fold excess of linker | This should be optimized for each specific protein.[9][11][19] |
| Biomolecule Concentration | 1-10 mg/mL | A higher concentration generally improves reaction efficiency.[8][10][11] |
| Disulfide Reduction | Required for proteins with disulfide bonds | Use TCEP (10-100x molar excess) for 20-30 minutes at room temperature.[8][10][19] |
Table 2: DBCO-Azide (SPAAC) Conjugation
| Parameter | Recommended Value | Notes |
| pH | ~7.4 (e.g., PBS) | The reaction is efficient in aqueous buffers.[12][14] |
| Temperature | 4°C - 37°C | Reaction times can vary from 2-12 hours, with longer times sometimes improving efficiency.[13][14] |
| Molar Ratio (Azide-Payload:DBCO-Linker) | 1.5 - 4 fold excess of azide-payload | A slight excess of the azide-containing molecule is recommended.[13][14][15] |
| Solvent | Aqueous buffer (e.g., PBS) | Up to 20% DMSO can be used if the payload has low aqueous solubility.[12][14] |
| Reaction Monitoring | UV-Vis Spectroscopy | The disappearance of the DBCO absorbance at ~310 nm can be monitored.[12][14] |
Table 3: TCO-Tetrazine (IEDDA) Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.0 - 9.0 | The reaction is robust across a wide pH range.[16][17] |
| Temperature | Room Temperature or 4°C | The reaction is very fast, often complete within 30-60 minutes at room temperature.[16][17] |
| Molar Ratio (Tetrazine-Payload:TCO-Linker) | 1:1 or slight excess of tetrazine | Due to the fast kinetics, equimolar amounts are often sufficient.[16][17] |
| Reaction Kinetics | Up to 1 x 10^6 M⁻¹s⁻¹ | This is one of the fastest bioorthogonal reactions available.[16] |
| Reaction Monitoring | UV-Vis Spectroscopy | The disappearance of the tetrazine absorbance between 510-550 nm can be monitored.[16][17] |
Experimental Protocols
Protocol 1: Conjugation of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the first step of attaching the trifunctional linker to a protein via its thiol groups.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
-
Degassed conjugation buffer (e.g., PBS, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine), if disulfide reduction is needed
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
(Optional) Reduction of Disulfide Bonds:
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted linker using a spin desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).
-
Protocol 2: Conjugation of an Azide-Containing Molecule (Payload 1) via SPAAC
This protocol details the second step, where an azide-functionalized molecule is attached to the DBCO group of the linker-protein conjugate.
Materials:
-
DBCO-functionalized protein from Protocol 1
-
Azide-containing molecule (Payload 1)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the resulting conjugate to remove unreacted azide-payload using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[13]
-
Protocol 3: Conjugation of a Tetrazine-Labeled Molecule (Payload 2) via IEDDA
This protocol outlines the final step, attaching a tetrazine-labeled molecule to the TCO group of the conjugate.
Materials:
-
TCO-functionalized conjugate from Protocol 2
-
Tetrazine-labeled molecule (Payload 2)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
The resulting tri-component conjugate can be purified from any unreacted tetrazine-labeled molecule using size-exclusion chromatography.[17]
-
-
Storage:
-
Store the final conjugate at 4°C.[17]
-
Visualization of Reaction Mechanisms
The following diagrams illustrate the chemical reactions involved in each conjugation step.
References
- 1. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | TargetMol [targetmol.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gentaur.com [gentaur.com]
- 5. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)|CAS 0|DC Chemicals [dcchemicals.com]
- 6. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 7. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Sequential Conjugation with Trifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifunctional linkers are versatile chemical tools that enable the stepwise and site-specific conjugation of three different molecular entities. This capability is particularly valuable in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs), targeted imaging agents, and multifunctional nanocarriers. By employing orthogonal chemistries, researchers can control the assembly of these tripartite conjugates with high precision, ensuring the final construct possesses the desired biological activity and physicochemical properties.
These application notes provide a comprehensive guide to the sequential conjugation of a trifunctional linker. We will detail the step-by-step protocols for a common workflow involving the attachment of a targeting antibody, a cytotoxic payload, and a reporter molecule. The protocols described herein utilize well-established and robust bioconjugation chemistries: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines, maleimide (B117702) chemistry for targeting thiols, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for the final modification.
Experimental Overview
The overall workflow for the sequential conjugation using a trifunctional linker is depicted below. This process involves three main stages:
-
First Conjugation: Attachment of the first molecule (e.g., a small molecule drug with a free amine) to the trifunctional linker via an NHS ester.
-
Second Conjugation: Attachment of the linker-drug conjugate to a biomolecule (e.g., a thiol-containing antibody) via a maleimide group.
-
Third Conjugation: Attachment of a third molecule (e.g., an azide-modified imaging agent) to the antibody-drug conjugate via a terminal alkyne on the linker using click chemistry.
Application Notes and Protocols for Copper-Free Click Chemistry with DBCO-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has become an indispensable tool in bioconjugation and drug development.[1][2] This bioorthogonal reaction enables the specific and efficient ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[3][4] At the heart of this technology are dibenzocyclooctyne (DBCO) reagents, which react selectively with azide-functionalized molecules to form a stable triazole linkage.[1][5] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, particularly a PEG4 linker, into DBCO reagents significantly enhances their utility by improving aqueous solubility, reducing aggregation, and minimizing steric hindrance.[6][7]
These application notes provide an overview of the key features of DBCO-PEG linkers and detailed protocols for their use in common bioconjugation applications, including protein and antibody labeling, and cell surface modification.
Key Features and Advantages of DBCO-PEG Linkers
The use of DBCO-PEG linkers in copper-free click chemistry offers several advantages:
-
Biocompatibility: The reaction proceeds efficiently at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[2][3]
-
High Specificity and Bioorthogonality: DBCO and azide (B81097) groups are abiotic and react specifically with each other, minimizing off-target reactions with other functional groups found in biological systems.[1][8]
-
Excellent Stability: Both DBCO and azide-modified biomolecules exhibit long-term stability, allowing for flexible experimental design.[1] A DBCO-modified IgG, for instance, loses only 3-5% of its reactivity towards azides over four weeks when stored at 4°C or -20°C.[1]
-
High Efficiency: The SPAAC reaction is very fast and results in almost quantitative yields of the stable triazole product.[1][3]
-
Enhanced Solubility: The hydrophilic PEG spacer improves the water solubility of hydrophobic DBCO moieties and their conjugates, preventing aggregation and precipitation.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data for DBCO-PEG linkers and the SPAAC reaction.
| Parameter | Value | References |
| DBCO-PEG4-NHS Ester Molar Extinction Coefficient (ε) at 309 nm | 12,000 M⁻¹cm⁻¹ | [1] |
| DBCO Correction Factor at 280 nm | 1.089 | [1] |
| Typical IgG Molar Extinction Coefficient (ε) at 280 nm | 203,000 M⁻¹cm⁻¹ | [8] |
| DBCO-IgG Conjugate Stability (4 weeks at 4°C or -20°C) | ~95-97% reactivity retained | [1] |
| Reagent Family | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | References |
| DIBAC/DBCO | 0.1 - 1.0 | Commonly used for intracellular experiments due to a good balance of reactivity and stability. | [10] |
| BCN | 0.01 - 0.1 | Another stable cyclooctyne (B158145) used in cellular applications. | [10] |
| BARAC | > 1.0 | Exhibits faster kinetics but can be less stable. | [10] |
| TMTH | > 1.0 | Also demonstrates faster kinetics but with stability concerns. | [10] |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-PEG4-NHS Ester
This protocol describes the labeling of a protein with DBCO groups via reaction of a DBCO-PEG4-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a desalting column or dialysis.[1]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.[1][11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.[1][12] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[1][8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis.[1][8]
-
Determination of Degree of Labeling (Optional): The degree of DBCO incorporation can be calculated by measuring the absorbance of the conjugate at 280 nm and 309 nm.[1][8]
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-modified payload (e.g., a cytotoxic drug) to a DBCO-labeled antibody.
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the DBCO-Antibody: Follow Protocol 1 to generate the DBCO-functionalized antibody.
-
Prepare the Azide-Payload: Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Click Reaction: Add the azide-payload to the DBCO-labeled antibody solution. A 1.5 to 10-fold molar excess of the azide-payload is recommended to drive the reaction to completion.[8][13]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8] Reaction times may vary depending on the specific reactants and their concentrations. For larger DBCO-PEG conjugates (20-40 kDa), incubation times of 12-24 hours may be necessary.[1]
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using appropriate chromatography methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[12]
Protocol 3: Cell Surface Labeling
This protocol describes the labeling of azide-modified cell surfaces with a DBCO-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Cells with azide groups metabolically incorporated onto their surface glycans
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
PBS (pH 7.4)
Procedure:
-
Cell Preparation: Harvest the azide-labeled cells and wash them twice with PBS.[14]
-
Labeling: Resuspend the cells in growth media containing the DBCO-functionalized fluorescent dye at a concentration of 5-30 µM.[14][15] Incubate for 30-60 minutes at 37°C.[14]
-
Washing: Wash the cells three to four times with PBS to remove any unreacted DBCO-dye.[14][15]
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.[14]
Visualizations
Caption: Mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for bioconjugation using DBCO-PEG linkers.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. static.igem.org [static.igem.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Creation Using Trifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and toxicity profile. Trifunctional linkers offer advanced capabilities for ADC development, such as the attachment of two distinct payloads or the incorporation of a modulating agent alongside the cytotoxic drug. This document provides detailed experimental protocols and application notes for the creation and characterization of ADCs using trifunctional linkers.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs constructed with trifunctional linkers, providing a comparative overview of their characteristics.
Table 1: In Vitro Cytotoxicity of ADCs with Trifunctional Linkers
| ADC Construct | Target Cell Line | Antigen Expression | IC50 (nM) | Reference |
| Trastuzumab-Linker-MMAE/PBD | SK-BR-3 | HER2+ | 0.5 | [1] |
| Anti-CD22-Linker-Payload 1 | MDA-MB-468 | EGFR-high | 1.2 | [2] |
| Anti-HER2-Linker-Payload 2 | SK-BR-3 | HER2-high | 0.8 | [2] |
| Trastuzumab-Thailanstatin (DAR 3.5) | MDA-MB-361-DYT2 | Moderate HER2 | ~77 ng/mL | [3] |
| Trastuzumab-Thailanstatin (DAR <3.5) | MDA-MB-361-DYT2 | Moderate HER2 | 1500-60000 ng/mL | [3] |
Table 2: Stability of ADCs with Different Linker Chemistries
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Key Features | Reference(s) |
| Valine-Citrulline Peptide | Protease-cleavable | >7 days (human plasma) | High plasma stability, specific cleavage by tumor-associated proteases. | [4][5] |
| Hydrazone | pH-sensitive | ~2 days | Cleaved in the acidic environment of endosomes/lysosomes. | [5] |
| Silyl Ether | Acid-cleavable | >7 days | Improved stability over traditional acid-labile linkers. | [5] |
| Disulfide | Redox-sensitive | Variable, dependent on steric hindrance | Cleaved in the reducing environment of the cell. | [6] |
| Thioether (Non-cleavable) | Proteolytic degradation | High | Requires degradation of the antibody for payload release. | [7] |
| Triglycyl Peptide | Protease-cleavable | ~9.9 days (mouse plasma) | High stability in mouse plasma. | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Heterotrifunctional Linker
This protocol describes the synthesis of a trifunctional linker with orthogonal reactive groups, for example, a maleimide (B117702) for thiol conjugation, an azide (B81097) for click chemistry, and a protected amine for further modification.
Materials:
-
Fmoc-Lys(Boc)-OH
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
Piperidine (B6355638) in DMF (20%)
-
Lipoic acid
-
TFA (Trifluoroacetic acid)
-
Appropriate solvents (THF, MeCN, CH2Cl2)
Procedure:
-
Step 1: Coupling of the first functional group. Dissolve Fmoc-Lys(Boc)-OH in THF and add EDC-HCl, HOBt, and NMM. Stir the reaction for 12 hours at room temperature.
-
Step 2: Fmoc deprotection. Remove the Fmoc protecting group by treating with 20% piperidine in MeCN for 2 hours at room temperature.
-
Step 3: Coupling of the second functional group. To the deprotected amine, add lipoic acid, EDC-HCl, HOBt, and NMM. Stir for 18 hours at room temperature.
-
Step 4: Boc deprotection. Remove the Boc protecting group by treating with TFA in CH2Cl2 for 2 hours at room temperature.
-
Step 5: Introduction of the third functional group. The now free amine can be reacted with a suitable reagent to introduce the third functionality, for example, an azide-containing activated ester.
-
Purification and Characterization: Purify the final trifunctional linker using column chromatography. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[8]
Protocol 2: Antibody Modification and Conjugation
This protocol outlines the site-specific conjugation of a trifunctional linker to an engineered cysteine residue on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) with an engineered cysteine residue (e.g., THIOMAB™)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Trifunctional linker with a maleimide group
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds or the engineered cysteine.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-containing trifunctional linker in an organic co-solvent like DMSO to a stock concentration of 10 mM.
-
Add the linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 linker to antibody). Ensure the final concentration of the organic solvent is below 10% to prevent antibody denaturation.[9]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add an excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the linker.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker and quenching reagent.[9]
-
Protocol 3: Purification and Characterization of the ADC
This protocol details the purification of the ADC using Hydrophobic Interaction Chromatography (HIC) and its characterization to determine the drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HIC Buffer A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4 (pH 6.0)
-
HIC Buffer B: 25 mM NaH2PO4/Na2HPO4 (pH 6.0) with 25% isopropanol (B130326) (v/v)
-
HPLC system
Procedure for HIC Purification and Analysis:
-
Sample Preparation: Dilute the ADC sample in HIC Buffer A to a final concentration of approximately 1 mg/mL.
-
Chromatography:
-
Equilibrate the HIC column with HIC Buffer A.
-
Inject the prepared ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 0% to 100% HIC Buffer B over a specified time (e.g., 20 minutes) at a flow rate of 0.8 mL/min.[10]
-
Species with higher drug-to-antibody ratios (DAR) are more hydrophobic and will elute later in the gradient.[9]
-
-
Fraction Collection: Collect fractions corresponding to the different DAR species.
-
Characterization:
-
DAR Determination: The average DAR can be calculated from the HIC chromatogram by integrating the peak areas of the different DAR species.
-
Mass Spectrometry: Confirm the identity and purity of the ADC and its different DAR species using mass spectrometry (e.g., native MS or after reduction of the antibody).
-
Size-Exclusion Chromatography (SEC): Analyze the purified ADC for the presence of aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Further assess the purity and heterogeneity of the ADC.[10]
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Bioconjugates Synthesized with a Heterotrifunctional Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of complex bioconjugates, such as antibody-drug conjugates (ADCs), often requires sophisticated linkers to attach different molecular entities to a central biomolecule. The Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a heterotrifunctional linker designed for advanced bioconjugation strategies.[1][2] It incorporates three distinct reactive handles:
-
Maleimide: For covalent linkage to thiol groups (-SH), commonly found in cysteine residues of proteins and peptides.[2]
-
Dibenzocyclooctyne (DBCO): Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.[1][2]
-
Trans-cyclooctene (TCO): Facilitates rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules.[1][3]
The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and flexibility of the linker and the resulting conjugate, which can minimize steric hindrance and reduce aggregation.[1][2]
The successful synthesis of a bioconjugate using this linker involves a multi-step process, and rigorous purification at each stage is critical to remove unreacted linkers, excess reagents, and other process-related impurities. This ensures the homogeneity, safety, and efficacy of the final product. This application note provides detailed protocols for the purification of bioconjugates synthesized using the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker, with a focus on chromatographic techniques.
Purification Strategies
The choice of purification method depends on the properties of the biomolecule, the conjugated payloads, and the nature of the impurities to be removed. A multi-step purification strategy is often necessary. The most common techniques for purifying bioconjugates include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume.[4][5] It is highly effective for removing small molecules, such as unreacted linkers and quenching agents, from large bioconjugates like antibodies.[4][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[7][8] It is particularly useful for separating bioconjugates with different drug-to-antibody ratios (DAR), as the addition of hydrophobic payloads increases the overall hydrophobicity of the protein.[9][10][11]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net surface charge.[12][13][14] It can be used to resolve charge variants of the bioconjugate that may arise from the conjugation process.[13][15]
Experimental Workflow
The general workflow for the synthesis and purification of a bioconjugate using the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker involves sequential conjugation and purification steps. The following diagram illustrates a typical process.
Caption: A generalized workflow for the synthesis and purification of a trifunctional bioconjugate.
Experimental Protocols
Protocol 1: Purification of Maleimide-Conjugated Biomolecule by Size Exclusion Chromatography (SEC)
This protocol is designed to remove the excess Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker after the initial conjugation to a thiol-containing biomolecule (e.g., a reduced antibody).
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., Agilent AdvanceBio SEC or similar)[16]
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm sterile filters
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase (PBS, pH 7.4) at a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Centrifuge the crude conjugation mixture at 14,000 x g for 10 minutes to remove any precipitated material.
-
Injection: Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample isocratically with the mobile phase. Monitor the column effluent at 280 nm (for protein) and potentially at a wavelength corresponding to the linker or payload if they have a suitable chromophore.
-
Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which represents the bioconjugate. The unreacted linker will elute as a separate, later-eluting peak.
-
Pooling and Concentration: Pool the fractions containing the purified bioconjugate. If necessary, concentrate the sample using centrifugal filter units with an appropriate molecular weight cutoff (MWCO).
-
Analysis: Analyze the purity of the final product by analytical SEC and/or SDS-PAGE.
Protocol 2: Purification of Bioconjugate by Hydrophobic Interaction Chromatography (HIC)
This protocol is suitable for separating bioconjugates with varying degrees of payload conjugation, particularly after one or both click chemistry steps.
Materials:
-
HIC column (e.g., Butyl or Phenyl-based resin)
-
HPLC or FPLC system
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0
-
0.22 µm sterile filters
Methodology:
-
Sample Preparation: Dilute the bioconjugate sample with Mobile Phase A to ensure binding to the column. The final ammonium sulfate concentration should be sufficient to promote hydrophobic interaction.
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Load the prepared sample onto the column.
-
Wash: Wash the column with 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound bioconjugates using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable number of column volumes (e.g., 20-30). This decreasing salt gradient will cause species to elute in order of increasing hydrophobicity.[10]
-
Fraction Collection: Collect fractions across the elution gradient. Different peaks will correspond to unconjugated biomolecule and bioconjugates with different numbers of attached payloads.
-
Analysis: Analyze the collected fractions by analytical HIC, SEC, and/or mass spectrometry to identify and confirm the purity of the desired species.
-
Buffer Exchange: Pool the fractions of interest and perform a buffer exchange into a suitable formulation buffer using SEC or dialysis.
Data Presentation
The following tables summarize representative data from the purification of a model antibody (mAb) conjugate.
Table 1: Purification of mAb-Linker Conjugate by SEC
| Sample | Method | Main Peak Purity (%) | Unreacted Linker (%) | Recovery (%) |
| Crude Reaction | - | 85.2 | 14.8 | - |
| Purified mAb-Linker | SEC | >99.0 | <0.1 | 92 |
Table 2: Purification of Final Bioconjugate by HIC
| Species | Elution Salt Conc. (M Ammonium Sulfate, approx.) | Purity by Analytical HIC (%) | Recovery (%) |
| Unconjugated mAb | 1.2 | >98 | 95 |
| Bioconjugate (1 Payload) | 1.0 | >97 | 90 |
| Bioconjugate (2 Payloads) | 0.8 | >96 | 88 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recovery from SEC | - Bioconjugate aggregation- Nonspecific binding to column | - Optimize mobile phase (e.g., adjust pH, ionic strength)- Use a column with a different stationary phase[16]- Reduce sample concentration before injection |
| Poor Resolution in HIC | - Inappropriate salt concentration- Shallow gradient | - Optimize the starting and ending salt concentrations in the mobile phases[8]- Steepen or lengthen the elution gradient |
| Presence of Aggregates | - Hydrophobicity of payloads- High protein concentration | - Perform a final polishing step using SEC[6]- Optimize the formulation buffer to include stabilizing excipients |
| Unreacted Biomolecule in Final Product | - Inefficient conjugation- Incomplete purification | - Increase molar excess of linker/payload in conjugation steps- Optimize HIC or IEX gradient for better separation |
Conclusion
The purification of bioconjugates synthesized with the versatile Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker is a critical determinant of product quality. A strategic combination of chromatographic techniques, primarily SEC and HIC, allows for the effective removal of impurities and the isolation of homogeneous bioconjugate species. The protocols and data presented here provide a robust framework for developing purification processes for these complex biomolecules, enabling researchers to produce high-purity materials for downstream applications in research, diagnostics, and therapeutic development.
References
- 1. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 14. ymc.eu [ymc.eu]
- 15. sinobiological.com [sinobiological.com]
- 16. agilent.com [agilent.com]
Characterization of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) Conjugates by Mass Spectrometry: An Application Note
Introduction
The development of complex bioconjugates, such as antibody-drug conjugates (ADCs), relies on the use of advanced linker technologies. Heterotrifunctional linkers, like Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), offer a versatile platform for the precise assembly of multiple molecular entities. This linker possesses three distinct reactive handles: a maleimide (B117702) group for conjugation to sulfhydryl groups (e.g., on proteins), a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides, and a trans-cyclooctene (B1233481) (TCO) group for rapid bioorthogonal ligation with tetrazines.[1][2] The polyethylene (B3416737) glycol (PEG) chains incorporated into the linker enhance solubility and reduce steric hindrance.[1] Accurate characterization of these linkers and their conjugates is critical for ensuring the quality, efficacy, and safety of the final biotherapeutic.
This application note provides a detailed protocol for the characterization of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) and its conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). The methods described herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex bioconjugates.
Experimental Overview
The characterization of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) conjugates involves several key steps, beginning with sample preparation, followed by LC-MS analysis, and culminating in data interpretation. A typical workflow is illustrated in the diagram below.
Figure 1: Experimental workflow for the LC-MS characterization of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) conjugates.
Quantitative Data Summary
Mass spectrometry analysis provides precise molecular weight information, which is crucial for confirming the identity and purity of the linker and its conjugates. The following table summarizes the expected mass-to-charge ratios (m/z) for the intact Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) molecule and its common adducts observed in electrospray ionization mass spectrometry.
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Adduct | Expected m/z |
| Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | C62H88N6O18 | 1204.6155 | [M+H]+ | 1205.6228 |
| [M+Na]+ | 1227.6047 | |||
| [M+K]+ | 1243.5787 | |||
| [M+NH4]+ | 1222.6493 |
Table 1: Theoretical masses and expected m/z values for Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO).
Upon conjugation to a biomolecule (e.g., a cysteine-containing peptide), the mass of the resulting conjugate will be the sum of the biomolecule's mass and the linker's mass, minus the mass of a leaving group if applicable. Fragmentation analysis (MS/MS) can provide further structural confirmation by identifying characteristic fragment ions.
| Fragment Description | Proposed Structure | Monoisotopic Mass (Da) |
| Loss of TCO moiety | [M - C9H13O2N]+ | 1037.5289 |
| Loss of DBCO moiety | [M - C16H11N]+ | 989.5543 |
| Cleavage of PEG chain (single unit) | [M - C2H4O]+ | 1160.5943 |
Table 2: Predicted major fragment ions of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) in MS/MS analysis.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker or its conjugate in an appropriate LC-MS grade solvent (e.g., acetonitrile, methanol, or a mixture with water) to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 10-100 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and conjugate being analyzed.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a UHPLC system is recommended.[3]
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the linker and its conjugates from impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 300-2000.
-
Data Acquisition: Full scan mode for intact mass analysis. For fragmentation studies, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID).
-
Data Analysis
-
Intact Mass Analysis: Process the raw data using the instrument's software to obtain the mass spectrum. Deconvolute the spectrum to determine the zero-charge mass of the intact linker or conjugate. Compare the observed mass with the theoretical mass to confirm its identity.
-
Fragmentation Analysis: Analyze the MS/MS spectra to identify characteristic fragment ions. The fragmentation pattern can provide valuable information for structural elucidation and confirmation of conjugation sites.
Signaling Pathways and Logical Relationships
The characterization process follows a logical progression from sample preparation to data interpretation. The successful identification of the conjugate relies on the correlation of intact mass data with fragmentation patterns.
Figure 2: Logical relationship diagram for the mass spectrometric confirmation of the conjugate's structure.
Conclusion
The protocols outlined in this application note provide a robust framework for the characterization of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) conjugates by mass spectrometry. Accurate mass measurement combined with fragmentation analysis allows for unambiguous confirmation of the conjugate's identity and structural integrity, which are essential for the development of novel biotherapeutics.
References
Molar Excess Calculation for Trifunctional Linker Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifunctional linkers are versatile molecules that enable the conjugation of three distinct entities, opening up advanced applications in drug development, diagnostics, and materials science. In the realm of bioconjugation, they are pivotal in the creation of sophisticated therapeutics such as antibody-drug conjugates (ADCs) with dual payloads or ADCs equipped with both a therapeutic agent and an imaging molecule. The precise control of stoichiometry through molar excess calculation is critical to ensure the desired conjugation at each functional site, maximizing yield and purity while minimizing unwanted side products. These application notes provide a detailed guide to the principles and practicalities of calculating molar excess for reactions involving trifunctional linkers.
Core Principles of Molar Excess in Trifunctional Linker Reactions
The use of a trifunctional linker introduces a layer of complexity compared to bifunctional counterparts. The sequential or orthogonal nature of the conjugation reactions dictates the strategy for molar excess calculation.
-
Sequential Conjugation: In a stepwise approach, each functional group of the linker is reacted in a separate step. The molar excess of each reactant is calculated relative to the available functional group on the linker or the intermediate conjugate. This method offers greater control over the reaction at each stage and simplifies purification.
-
Orthogonal Conjugation: This strategy employs mutually non-interfering chemical reactions, allowing for the simultaneous or sequential conjugation of different molecules in a single pot. The molar excess for each component is calculated independently based on the concentration of its target functional group on the trifunctional linker. This approach can streamline the synthesis process.
The determination of the optimal molar excess for each step is empirical and depends on several factors, including:
-
The reactivity of the functional groups.
-
The concentration of the reactants.
-
Reaction kinetics.
-
The stability of the reactants and the conjugate.
-
The efficiency of the purification method.
Experimental Protocols
Herein, we provide two representative protocols for the use of trifunctional linkers in the preparation of advanced bioconjugates.
Protocol 1: Sequential Synthesis of a Dual-Payload Antibody-Drug Conjugate (ADC) via a Heterotrifunctional Linker
This protocol is adapted from the work of Kumar et al. (2018), describing the synthesis of a dual-drug ADC using a heterotrifunctional linker designed for site-specific conjugation.[1] The linker contains three orthogonal reactive handles: a maleimide (B117702) for reaction with a thiol (on the antibody), a ketone for oxime ligation with an aminooxy-functionalized drug, and an alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized drug.
Materials:
-
Thiol-containing monoclonal antibody (mAb)
-
Heterotrifunctional linker with maleimide, ketone, and alkyne functionalities
-
Aminooxy-functionalized payload 1 (e.g., MMAE)
-
Azide-functionalized payload 2 (e.g., a PBD dimer)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Organic co-solvents (e.g., DMSO)
-
Copper(I) catalyst and ligand for CuAAC (e.g., CuSO₄, TBTA)
-
Reducing agent for CuAAC (e.g., sodium ascorbate)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Experimental Workflow:
Procedure:
-
Step 1: Antibody-Linker Conjugation (Thiol-Maleimide Reaction)
-
Prepare the thiol-containing mAb in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the heterotrifunctional linker in an organic co-solvent (e.g., DMSO).
-
Add the linker solution to the mAb solution at a 10-20 molar excess relative to the antibody.
-
Incubate the reaction at 4°C for 16 hours.
-
Purify the mAb-linker conjugate using SEC to remove excess linker.
-
-
Step 2: Payload 1 Conjugation (Oxime Ligation)
-
Buffer exchange the purified mAb-linker conjugate into an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Dissolve the aminooxy-functionalized payload 1 in DMSO.
-
Add payload 1 to the mAb-linker conjugate solution at a 5-10 molar excess relative to the antibody.
-
Incubate the reaction at room temperature for 16 hours.
-
Purify the mAb-linker-payload 1 conjugate by SEC.
-
-
Step 3: Payload 2 Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
-
Buffer exchange the purified mAb-linker-payload 1 conjugate into a suitable buffer for CuAAC (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-functionalized payload 2 in DMSO.
-
Prepare fresh stock solutions of the CuAAC reagents: CuSO₄, a copper(I)-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Add payload 2 to the conjugate solution at a 5-10 molar excess relative to the antibody.
-
Sequentially add the CuSO₄, ligand, and sodium ascorbate (B8700270) solutions to the reaction mixture.
-
Incubate the reaction at room temperature for 2 hours.
-
Purify the final dual-payload ADC using SEC.
-
Characterization: The final product should be characterized for Drug-to-Antibody Ratio (DAR) for each payload, purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[2][3][4]
Protocol 2: One-Pot Synthesis of an Antibody-Oligonucleotide-Drug Conjugate
This protocol outlines a conceptual one-pot approach for creating a multifunctional antibody conjugate using orthogonal chemistries. This method is advantageous for its efficiency but requires careful selection of mutually non-interfering reactions.
Materials:
-
Monoclonal antibody (mAb)
-
Trifunctional linker with an NHS-ester, a maleimide, and a DBCO (dibenzocyclooctyne) group
-
Azide-modified oligonucleotide
-
Thiol-containing drug
-
Reaction Buffers (e.g., Borate (B1201080) buffer, pH 8.5 for NHS-ester reaction; PBS, pH 7.0 for maleimide and SPAAC reactions)
Experimental Workflow:
Procedure:
-
Step 1: Antibody Activation with Trifunctional Linker
-
Prepare the mAb solution in a borate buffer at pH 8.5.
-
Dissolve the trifunctional linker in DMSO.
-
Add the linker to the mAb solution at a 5-10 molar excess to target the lysine residues via the NHS-ester.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker via a desalting column, exchanging the buffer to PBS at pH 7.0.
-
-
Step 2: One-Pot Conjugation of Oligonucleotide and Drug
-
To the activated antibody solution, simultaneously add the azide-modified oligonucleotide (for SPAAC with the DBCO group) and the thiol-containing drug (for reaction with the maleimide group).
-
The recommended molar excess for both the oligonucleotide and the drug is 2-5 fold relative to the activated antibody.
-
Incubate the reaction mixture for 4-16 hours at room temperature.
-
Purify the final antibody-oligonucleotide-drug conjugate using an appropriate chromatography method, such as ion-exchange chromatography followed by SEC, to separate the desired product from unreacted components and partially conjugated species.
-
Characterization: The final conjugate should be analyzed to confirm the successful attachment of all three components. This can be achieved using a combination of UV-Vis spectroscopy (to quantify the oligonucleotide and antibody), RP-HPLC, and MS to determine the overall integrity and drug-to-antibody ratio.
Quantitative Data Summary
The following tables summarize typical molar excess values and resulting Drug-to-Antibody Ratios (DAR) from published literature on dual-payload ADCs synthesized using trifunctional linkers.
Table 1: Molar Excess in Sequential Dual-Payload ADC Synthesis
| Conjugation Step | Reactant | Molar Excess (relative to Antibody) | Reference |
| Step 1: Antibody-Linker | Trifunctional Linker | 10-20 fold | Kumar et al., 2018[1] |
| Step 2: Payload 1 (Oxime Ligation) | Aminooxy-MMAE | 5-10 fold | Kumar et al., 2018[1] |
| Step 3: Payload 2 (CuAAC) | Azide-PBD | 5-10 fold | Kumar et al., 2018[1] |
| Step 1: Antibody-Linker | Trifunctional Linker | 5 equivalents | Li et al., 2021 (Supplementary Info) |
| Step 2: Payload 1 | Payload 1 | 3 equivalents | Li et al., 2021 (Supplementary Info) |
| Step 3: Payload 2 | Payload 2 | 3 equivalents | Li et al., 2021 (Supplementary Info) |
Table 2: Resulting Drug-to-Antibody Ratios (DAR) for Dual-Payload ADCs
| ADC Construct | Payload 1 | DAR 1 | Payload 2 | DAR 2 | Total DAR | Analytical Method | Reference |
| Dual-Drug ADC | MMAE | ~1.8 | PBD | ~1.9 | ~3.7 | HIC, MS | Kumar et al., 2018[1] |
| Dual-Payload ADC | Payload A | 1.9 | Payload B | 1.9 | 3.8 | RP-HPLC, MS | Li et al., 2021 (Supplementary Info) |
Logical Relationships in Molar Excess Calculation
The decision-making process for determining the appropriate molar excess in a trifunctional linker reaction can be visualized as follows:
Conclusion
The successful implementation of trifunctional linkers in the development of complex bioconjugates hinges on the careful and systematic calculation and optimization of molar excess for each reactive component. By understanding the underlying principles of sequential and orthogonal conjugation strategies and by following detailed, well-characterized protocols, researchers can achieve precise control over the stoichiometry of their final products. The data and protocols presented in these application notes serve as a valuable resource for scientists and drug development professionals working at the forefront of targeted therapeutics and diagnostics.
References
- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Monitoring of TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in situ monitoring of the TCO-tetrazine ligation, a cornerstone of bioorthogonal "click" chemistry.[1] This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is prized for its exceptional speed, selectivity, and biocompatibility, making it an invaluable tool for labeling and conjugating biomolecules in complex biological environments.[1][2]
The ligation between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) proceeds through an IEDDA mechanism, where the electron-deficient tetrazine reacts rapidly with the strained, electron-rich TCO.[1][3] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[1][4] The ability to monitor this reaction in real-time is crucial for optimizing conjugation strategies, understanding reaction kinetics, and ensuring the successful labeling of biomolecules in applications ranging from live-cell imaging to drug delivery.[5][6]
Key Features of TCO-Tetrazine Ligation:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[3][5] This allows for efficient labeling even at the low reactant concentrations typically found in biological systems.[1][2]
-
High Specificity: The reaction is highly selective, proceeding with minimal cross-reactivity towards native functional groups found in proteins, nucleic acids, and other biomolecules.[1][5]
-
Biocompatibility: The ligation occurs under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic catalysts like copper.[1][2]
Quantitative Data: Reaction Kinetics
The performance of click reactions can be quantitatively assessed by their second-order rate constants (k₂), which provide a direct measure of the reaction speed. The following table summarizes these values for TCO-tetrazine ligation in comparison to other common click chemistry reactions, highlighting the significant kinetic advantage of the TCO-tetrazine reaction.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[5] | 10 - 10⁴[5] | ~1[5] |
| Biocompatibility | Excellent (copper-free)[2][5] | Limited in vivo due to copper cytotoxicity[5] | Excellent (copper-free)[5] |
| Reaction Conditions | Aqueous media, room temperature[4] | Requires copper(I) catalyst | Aqueous media, room temperature |
Reaction Mechanism and Monitoring Workflow
The following diagrams illustrate the TCO-tetrazine ligation mechanism and a general workflow for its in situ monitoring.
Caption: TCO-Tetrazine Ligation Mechanism.
Caption: General Experimental Workflow for In Situ Monitoring.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Monitoring by UV-Vis Spectroscopy
This protocol describes the use of UV-Vis spectroscopy to monitor the disappearance of the characteristic absorbance of the tetrazine moiety, which typically occurs between 510 and 550 nm.[4][5]
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO-functionalized molecules in anhydrous DMSO or DMF.[7]
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.[7]
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording data. To initiate the reaction, add the tetrazine solution and mix rapidly.[7]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[7]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[7]
Protocol 2: Monitoring by Fluorescence Spectroscopy
This method is particularly useful when using fluorogenic tetrazine-dye conjugates, which exhibit fluorescence quenching that is reversed upon reaction with a TCO.[1][8]
Materials:
-
Fluorogenic tetrazine-dye conjugate
-
TCO-labeled biomolecule (e.g., protein, cells)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, HBSS, or cell culture medium)[8]
-
Fluorescence spectrophotometer or microscope
Procedure:
-
Prepare Tetrazine-Dye Solution: Dissolve the fluorogenic tetrazine-dye in DMSO to create a stock solution (e.g., 1 mM).[8][9]
-
Prepare TCO-Labeled Sample: Prepare the TCO-labeled biomolecule in the appropriate reaction buffer. For live-cell imaging, cells can be metabolically or surface-labeled with TCO.[9]
-
Initiate the Reaction and Monitor Fluorescence:
-
For solutions: In a fluorometer cuvette, add the TCO-labeled sample. Initiate the reaction by adding the tetrazine-dye solution and begin recording the increase in fluorescence intensity at the dye's emission wavelength.
-
For live cells: Incubate the TCO-labeled cells with the tetrazine-dye staining solution (e.g., 1-10 µM in cell culture medium).[8][9] Immediately begin imaging using a fluorescence microscope with the appropriate filter sets.[9]
-
-
Data Analysis: The increase in fluorescence intensity over time can be used to determine the reaction rate. For imaging applications, the increase in fluorescence provides a direct visualization of the ligation event.
Protocol 3: Analysis by LC-MS
LC-MS allows for the direct quantification of reactants and products over time, providing a detailed kinetic profile of the reaction.
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Reaction buffer
-
Quenching reagent (optional, e.g., a scavenger for one of the reactants)
-
LC-MS system
Procedure:
-
Reaction Setup: Set up the reaction in a vial at a known temperature with defined concentrations of the tetrazine and TCO.[7]
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.[7]
-
Quenching: Immediately quench the reaction in the aliquot. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[7]
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[7]
-
Data Analysis: Plot the concentration of a reactant or product versus time to determine the reaction rate.[7]
Protocol 4: Monitoring by ¹H NMR Spectroscopy
For slower reactions, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.[5][10]
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the tetrazine and TCO reactants in the deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum before the reaction has proceeded significantly to identify the characteristic peaks of the reactants.
-
Monitor Reaction Progress: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. Plot the change in integration over time to determine the reaction kinetics. The disappearance of the alkene peaks of the TCO (typically between 5.3-5.7 ppm) is a clear indicator of cycloaddition.[10]
Troubleshooting
The following diagram outlines a workflow for troubleshooting common issues encountered during TCO-tetrazine ligation.
Caption: Troubleshooting Workflow for TCO-Tetrazine Ligation.
Common Problems and Solutions:
-
Slow or Incomplete Reaction:
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.[7]
-
Steric Hindrance: If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can impede the reaction. Incorporating a flexible spacer, such as a PEG linker, can improve accessibility.[7]
-
Precipitation of Reactants or Product: Poor solubility can be addressed by using PEGylated linkers on the tetrazine or TCO to enhance aqueous solubility. A small percentage of an organic co-solvent (e.g., DMSO, DMF) can also be added, but its compatibility with the biological system must be verified.[7]
-
Side Reactions: Ensure that the starting materials are pure and free of impurities that could lead to side reactions.[7]
-
-
Inaccurate Quantification of Reactants: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of the tetrazine and TCO stock solutions before setting up the reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in trifunctional linker conjugation
Welcome to the technical support center for trifunctional linker conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conjugation yield, encountered during their experiments.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the trifunctional linker conjugation process in a question-and-answer format.
Section 1: Issues with the Primary Biomolecule (e.g., Antibody, Protein)
Question 1: My conjugation yield is extremely low or zero. What are the first things I should check regarding my protein/antibody?
Low conjugation efficiency often originates from the state of the target functional groups on the primary biomolecule, typically amine (-NH2) or sulfhydryl (-SH) groups.[1]
-
Insufficient or Inactive Functional Groups:
-
For Thiol Conjugation (Cysteine): Cysteine residues may be forming disulfide bonds with each other, leaving no free sulfhydryl group available for the linker to react with.[2] Before conjugation, it is crucial to perform a reduction step using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[2] Crucially, the reducing agent must be completely removed before adding the linker , as it will compete with your protein for reaction.[2][3] Desalting columns are effective for this removal step.[2][3]
-
For Amine Conjugation (Lysine): While lysine (B10760008) residues are generally abundant, their reactivity can be influenced by the surrounding protein structure and buffer conditions. Ensure your buffer is free of primary amines (e.g., Tris, glycine) which will compete with the lysine residues on your protein.[1]
-
-
Steric Hindrance: The target functional groups might be present but are sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the linker.[2][4] Using a linker with a longer spacer arm can sometimes help overcome this issue.[1][3]
-
Low Protein Concentration or Purity: For efficient conjugation, a protein concentration of at least 0.5 mg/mL is recommended.[5][6] Low concentrations can slow the reaction kinetics. Furthermore, protein impurities (e.g., BSA) can compete for the linker, so a purity of over 95% is advised.[6]
Question 2: How can I verify that my protein's functional groups are ready for conjugation?
-
For Thiol Conjugation: After the reduction step and removal of the reducing agent, you can quantify the number of free sulfhydryl groups using Ellman's reagent (DTNB).[5] This assay provides a quantitative measure of available thiols per protein, confirming the effectiveness of your reduction step before you proceed.[5]
Section 2: Issues with the Trifunctional Linker or Payloads
Question 3: I've confirmed my protein is reactive, but the yield is still low. Could the linker be the problem?
Yes, issues with the linker or payload moieties are a common source of poor conjugation efficiency.
-
Linker Integrity and Stability: Linkers can degrade if not stored or handled properly, particularly due to moisture.[2] It is essential to store reagents at the recommended temperature (typically -20°C) in a desiccated environment and allow them to equilibrate to room temperature before opening to prevent condensation.[2] Some linkers, especially those with maleimide (B117702) groups, can also lose reactivity over time in aqueous solutions.[7]
-
Solubility Issues: The linker or attached payloads may have low solubility in your aqueous reaction buffer, causing them to precipitate out of solution.[2] Payloads are often non-polar, and while linkers (especially PEGylated ones) can improve solubility, high concentrations can still be problematic.[8][9] You can address this by dissolving the linker-payload construct in a minimal amount of a compatible organic solvent (like DMSO or DMF) before adding it dropwise to the protein solution with gentle mixing.[1][2]
-
Sequential Conjugation Failure: Trifunctional linkers often require a sequential addition of the different payloads and the biomolecule. Failure to purify the intermediate product after each step can lead to a complex mixture of partially reacted species and reduce the final yield of the desired tripartite conjugate.
Section 3: Issues with Reaction Conditions
Question 4: What are the optimal reaction conditions (pH, molar ratio, temperature) for trifunctional linker conjugation?
Optimizing reaction conditions is critical for maximizing yield and preventing side reactions.[]
-
pH Control: The optimal pH is highly dependent on the reactive groups involved.
-
Molar Ratio: A molar excess of the linker-payload construct over the protein is typically used to drive the reaction to completion.[2] A starting point of a 10- to 20-fold molar excess of the linker over available functional groups is often recommended, but this must be optimized empirically for your specific system to achieve the desired drug-to-antibody ratio (DAR) and avoid aggregation.[2][5]
-
Temperature and Time: Most conjugation reactions proceed well at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1][3] Lower temperatures can help maintain protein stability, especially during longer incubation times.[5]
Question 5: My final product shows high levels of aggregation. What is the cause?
Aggregation is a significant issue, often caused by an increase in the hydrophobicity of the final conjugate due to the attached payloads.[5][]
-
High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity, promoting aggregation.[5][] Optimizing the molar ratio of the linker-payload to the antibody is key to controlling the DAR.
-
Hydrophobic Payloads/Linkers: The inherent hydrophobicity of many cytotoxic payloads and some linker components can lead to solubility issues and aggregation.[5][9] Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help mitigate this problem.[9]
-
Improper Buffer Conditions: Suboptimal pH or the absence of stabilizing excipients can contribute to protein unfolding and aggregation.[5]
Section 4: Issues with Purification and Analysis
Question 6: I'm having difficulty purifying my final conjugate and removing unreacted components. What should I do?
Purification is a critical step where low yields can become apparent. The structural complexity and potential for aggregation in trifunctional conjugates make purification challenging.[8][12]
-
Heterogeneous Product: The reaction may result in a mixture of unconjugated protein, partially conjugated species, and the desired final product.[13] This heterogeneity complicates purification.
-
Purification Technique: Standard methods like Tangential Flow Filtration (TFF) may not be sufficient to remove all impurities.[12][14] Chromatographic techniques such as Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (AIEX), or Size Exclusion Chromatography (SEC) are often necessary to separate species with different DARs or to remove aggregates.[][15]
Question 7: How can I monitor the progress of my conjugation reaction?
Monitoring the reaction can help you identify if and when a problem is occurring. For thiol-maleimide chemistry that utilizes a pyridyl disulfide leaving group, the release of the byproduct, pyridine-2-thione, can be monitored spectrophotometrically by measuring the increase in absorbance at 343 nm.[2] For other chemistries, taking time points and analyzing them with techniques like HPLC or mass spectrometry can provide insight into the reaction's progress.[16]
Quantitative Data Summary
Optimizing quantitative parameters is crucial for successful conjugation. The following tables provide recommended starting conditions and parameters for troubleshooting.
Table 1: Recommended Reaction Parameters for Cysteine-Maleimide Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol-maleimide reaction specificity and minimizes hydrolysis.[5] |
| Temperature | 4°C to 25°C (Room Temp) | Controls reaction rate while maintaining protein stability.[1][5] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Allows sufficient time for the reaction to proceed to completion.[1][3] |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | A molar excess of the linker drives the reaction forward.[2] |
| Protein Concentration | > 0.5 mg/mL | Higher concentrations favor reaction kinetics and efficiency.[5][6] |
| Buffer System | PBS, MES, HEPES | Must be free of thiols (e.g., DTT) and primary amines (e.g., Tris).[1][2] |
Key Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol is for preparing a protein with free cysteine residues for thiol-based conjugation.
-
Buffer Exchange: Prepare the antibody in a degassed, thiol-free buffer (e.g., PBS, pH 7.2). Ensure the antibody concentration is between 1-10 mg/mL.[5]
-
Add Reducing Agent: Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes.[2]
-
Remove Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed reaction buffer (pH 6.5-7.5).[2][3] This step is critical to prevent the reducing agent from reacting with your linker.[2]
-
Verification (Optional but Recommended): Use Ellman's reagent to quantify the concentration of free thiols to confirm successful reduction.[5]
Protocol 2: Two-Step Heterobifunctional Conjugation
This protocol outlines a general workflow for conjugating a linker to a protein. For a trifunctional linker, this process would be repeated sequentially for each reactive arm.
-
Linker Preparation: Immediately before use, dissolve the heterobifunctional linker (e.g., an NHS-ester-maleimide linker) in a dry organic solvent like DMSO or DMF to a stock concentration of ~10 mM.[1]
-
First Reaction (e.g., Amine-reactive):
-
Add the calculated amount of the linker stock solution to your amine-containing protein solution (in an amine-free buffer, pH 7.2-8.5) to achieve the desired molar excess.
-
Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1]
-
-
Removal of Excess Linker: Remove unreacted linker using a desalting column, equilibrating with a buffer suitable for the second reaction (e.g., PBS at pH 6.5-7.5 for a maleimide reaction).[2]
-
Second Reaction (e.g., Thiol-reactive):
-
Combine the maleimide-activated protein from the previous step with your thiol-containing molecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine or cysteine to quench any unreacted maleimide groups.[5]
-
Purification: Purify the final conjugate using an appropriate method, such as SEC or HIC, to remove aggregates and unreacted starting materials.
Visualizations
Experimental & Troubleshooting Workflows
Caption: A generalized experimental workflow for sequential trifunctional conjugation.
Caption: A decision flowchart for troubleshooting low conjugation yield.
Conceptual Diagram of a Trifunctional Linker
Caption: Conceptual structure of a biomolecule conjugated via a trifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. google.com [google.com]
- 12. lonza.com [lonza.com]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. adcreview.com [adcreview.com]
How to avoid side reactions in maleimide-thiol coupling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate common side reactions encountered during maleimide-thiol coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in maleimide-thiol coupling?
A1: The most common side reactions are:
-
Maleimide (B117702) Hydrolysis: The maleimide ring can be opened by water (hydrolysis), especially at neutral to high pH, forming an unreactive maleamic acid. This can happen to the maleimide reagent before conjugation or to the thiosuccinimide conjugate after it has formed.[1][2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is reversible. In environments rich in other thiols, like in vivo with glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects and loss of the desired conjugate.[1][4][5] This is a significant concern for antibody-drug conjugates (ADCs).[1]
-
Reaction with Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, they can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[1][2][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][7]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with a cysteine at the N-terminus, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring, which may be an undesired product.[1][8][9]
Q2: My conjugation efficiency is low. What are the common causes and solutions?
A2: Low conjugation efficiency can arise from several issues. Here’s a systematic approach to troubleshooting:
-
Check for Maleimide Hydrolysis: The maleimide reagent is susceptible to hydrolysis, rendering it inactive.
-
Verify the Availability of Free Thiols: The target thiol groups on your protein or molecule may not be available for reaction.
-
Cause: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[10]
-
Solution: Reduce disulfide bonds before conjugation using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it is effective over a wide pH range and does not contain thiols itself, so it doesn't need to be removed before adding the maleimide.[6][10] If using a thiol-containing reducing agent like DTT, it must be completely removed prior to adding the maleimide reagent.[6][10]
-
-
Optimize the Reaction pH: The pH is critical for both reaction rate and specificity.
-
Adjust the Molar Ratio: An incorrect stoichiometric ratio of maleimide to thiol can limit the reaction.
Q3: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A3: The primary cause of instability in vivo is the retro-Michael reaction, which leads to thiol exchange.[1][5] Here are key strategies to enhance stability:
-
Post-Conjugation Hydrolysis: After the initial conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to its ring-opened form (succinamic acid thioether). This product is stable against thiol exchange.[2][12][13][14] This can be achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating until hydrolysis is complete, which can be monitored by mass spectrometry.[1]
-
Use of Next-Generation Maleimides: Several modified maleimides have been developed to create more stable conjugates.
-
Electron-Withdrawing Maleimides: Maleimides with electron-withdrawing groups can accelerate the stabilizing ring-opening hydrolysis reaction.[12][15]
-
Self-Hydrolyzing Maleimides: These are designed with adjacent basic groups that catalyze the hydrolysis of the thiosuccinimide ring at neutral pH, preventing deconjugation.[13]
-
Diiodomaleimides: These reagents offer rapid conjugation and increased hydrolytic stability, making them suitable for sterically hindered systems.[16][17]
-
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction and Side Reactions
| pH Range | Rate of Thiol Reaction | Selectivity for Thiols vs. Amines | Rate of Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slow | High | Low | Not recommended due to slow kinetics. |
| 6.5 - 7.5 | Fast | Very High (Thiol reaction is ~1000x faster) [2][7] | Moderate | Optimal range for specific and efficient conjugation. [2][6][7] |
| > 7.5 | Fast | Decreasing | High | Not recommended due to loss of selectivity and rapid reagent inactivation.[1][6] |
Table 2: Strategies to Enhance Conjugate Stability
| Strategy | Mechanism | Advantage | Disadvantage |
| Post-Conjugation Hydrolysis | Converts the reversible thiosuccinimide to an irreversible succinamic acid thioether.[2][12] | Utilizes standard maleimides; creates a highly stable final product.[12] | Requires an additional step (pH adjustment and incubation).[1] |
| Next-Gen Maleimides (e.g., with electron-withdrawing groups) | Accelerates the rate of stabilizing ring-opening hydrolysis.[12][15] | Can produce a stable conjugate under mild conditions.[18] | Requires synthesis and use of specialized reagents. |
| Thiazine Rearrangement (for N-terminal Cys) | The N-terminal amine attacks the succinimide (B58015) ring, forming a stable 6-membered ring.[1][8] | Creates a very stable linkage. | Only applicable for N-terminal cysteines; may not be the desired product.[8] |
Key Reaction and Troubleshooting Diagrams
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Coupling Reaction
This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized dye.
-
Protein Preparation and Reduction:
-
Dissolve the protein containing cysteine residues in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.[11] The buffer should be free of any thiol-containing compounds.[10]
-
To reduce disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF).[10]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[10]
-
Purify the conjugate to remove unreacted reagents. Methods like gel filtration (desalting columns), dialysis, or HPLC are commonly used depending on the scale and nature of the conjugate.[10][19]
-
Protocol 2: Analysis of Conjugate Purity and Stability by RP-HPLC
This protocol is for assessing the purity of a conjugate and monitoring its stability over time.
-
Instrumentation and Columns:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is suitable for most protein and peptide conjugates. For larger molecules, a column with a wider pore size (e.g., 300 Å) is beneficial.[20]
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Analysis Procedure:
-
Dissolve the conjugate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[20]
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic residues), as well as the specific absorbance wavelength of the label if applicable.[21]
-
Purity is determined by integrating the peak area of the conjugate and comparing it to the total area of all peaks in the chromatogram.[21]
-
-
Stability Assessment:
-
To assess stability against thiol exchange, incubate an aliquot of the purified conjugate with a high concentration of a competing thiol (e.g., 1 mM glutathione) in a buffer at pH 7.4.
-
Analyze samples by RP-HPLC at various time points (e.g., 0, 2, 8, 24 hours) to monitor for the appearance of deconjugated species or new adducts.
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. bachem.com [bachem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. kinampark.com [kinampark.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of Sequential Bioconjugation Reactions
Welcome to the Technical Support Center for Sequential Bioconjugation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in bioconjugation reactions?
A1: Low conjugation yield is a frequent challenge that can stem from several factors.[1][2] Key contributors include suboptimal reaction conditions (e.g., pH, temperature, reaction time), degradation or instability of reagents, the presence of interfering substances in buffers, and challenges with the biomolecule itself, such as inaccessible reactive sites due to protein folding.[1] For instance, N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, which competes with the desired amine reaction and can significantly lower yield, especially at higher pH.[3] Similarly, thiol-maleimide reactions can be hampered by the oxidation of thiol groups to disulfides, which are unreactive with maleimides.[4]
Q2: How can I minimize the aggregation of my protein during a bioconjugation reaction?
A2: Protein aggregation is a common issue that can arise from the increased hydrophobicity of the bioconjugate, especially when labeling with hydrophobic molecules like many fluorescent dyes or certain crosslinkers.[5][] Over-labeling, where too many molecules are attached to the protein, can also alter its surface charge and lead to aggregation.[5] To mitigate this, consider the following strategies:
-
Optimize the molar ratio of the labeling reagent to the protein to avoid excessive modification.[]
-
Use a hydrophilic linker , such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the final conjugate.[3]
-
Screen different buffer conditions , including pH and ionic strength, to find the optimal environment for your protein's stability.[5]
-
Include stabilizing excipients , like arginine or polysorbate, in the reaction mixture.[3]
-
Control the reaction temperature , as lower temperatures can slow down both the conjugation and aggregation processes.[5]
Q3: What is the optimal pH for NHS ester and maleimide (B117702) conjugation reactions?
A3: The optimal pH is a critical parameter for achieving high efficiency in bioconjugation reactions.
-
NHS Ester Chemistry : The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[7] A common recommendation is to use a buffer with a pH of 8.3-8.5.[8] At lower pH, the amine groups are protonated and less nucleophilic, reducing the reaction rate.[7] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield.[7]
-
Maleimide-Thiol Chemistry : The reaction between a maleimide and a thiol group is most efficient at a pH range of 6.5 to 7.5.[9] Within this range, the thiol is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as the reaction of the maleimide with amines, which can occur at a pH above 7.5.[9]
Q4: How can I confirm that my bioconjugation reaction was successful?
A4: Several analytical techniques can be used to confirm successful conjugation and to characterize the resulting bioconjugate. A common starting point is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) .[7] A successful conjugation will result in a new band on the gel with a higher molecular weight compared to the unconjugated protein.[7] For more detailed analysis and quantification, chromatographic techniques are often employed. Size-Exclusion Chromatography (SEC) can separate the conjugate from unreacted starting materials based on size. Hydrophobic Interaction Chromatography (HIC) is particularly useful for analyzing antibody-drug conjugates (ADCs), as it can separate species with different drug-to-antibody ratios (DARs).[10] Mass Spectrometry (MS) provides precise mass information, confirming the addition of the conjugated molecule and can also be used to determine the DAR.[11]
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
This is one of the most common issues encountered in bioconjugation. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Problem 2: Protein Aggregation Post-Conjugation
Aggregation can lead to loss of active protein and difficulties in purification.
Troubleshooting Workflow for Protein Aggregation
Caption: A decision tree for troubleshooting protein aggregation.
Data Presentation: Comparison of Common Bioconjugation Chemistries
The choice of conjugation chemistry is critical and depends on the specific application, the biomolecule, and the desired properties of the final conjugate.
Table 1: Quantitative Comparison of Reaction Parameters
| Bioconjugation Method | Target Functional Group | Optimal pH | Typical Molar Excess (Reagent:Protein) | Reaction Time |
| NHS Ester Coupling | Primary Amines (-NH₂) | 7.2 - 8.5[7] | 5-20 fold | 1 - 4 hours[7][12] |
| Maleimide Chemistry | Thiols (-SH) | 6.5 - 7.5[9] | 10-20 fold[13] | 1 - 2 hours (RT) or overnight (4°C)[3][13] |
| CuAAC (Click Chemistry) | Azide + Alkyne | 7.0 - 8.0 | 2-10 fold (probe:protein)[14] | 30 - 60 minutes[15] |
| SPAAC (Click Chemistry) | Azide + Strained Alkyne | 4.0 - 9.0 | 1-5 fold | 1 - 12 hours[16] |
Table 2: Performance Characteristics of Bioconjugation Chemistries
| Bioconjugation Method | Typical Yield | Bond Stability | Key Considerations |
| NHS Ester Coupling | Variable (50-80%) | High (Amide bond) | Susceptible to hydrolysis; potential for side reactions.[7] |
| Maleimide Chemistry | High (>90%) | Moderate (Thioether bond) | Prone to retro-Michael addition and hydrolysis of the succinimide (B58015) ring.[4] |
| CuAAC (Click Chemistry) | Very High (>95%) | Very High (Triazole ring) | Requires a copper catalyst which can be toxic to cells; requires a reducing agent.[17] |
| SPAAC (Click Chemistry) | High (>90%) | Very High (Triazole ring) | Copper-free and bioorthogonal; reaction kinetics can be slower than CuAAC.[18][19] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein containing free thiols.
-
Protein Preparation :
-
Dissolve the protein to be labeled in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[13][20] A typical protein concentration is 1-10 mg/mL.[13][20]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[13] Incubate for 20-30 minutes at room temperature.[13] If using DTT (dithiothreitol), it must be removed prior to adding the maleimide reagent.[13]
-
-
Maleimide Reagent Preparation :
-
Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[13]
-
-
Conjugation Reaction :
-
Quenching the Reaction (Optional) :
-
To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM to react with any excess maleimide.[3] Incubate for 15 minutes.[3]
-
-
Purification :
Protocol 2: General Procedure for NHS Ester Conjugation
This protocol outlines the steps for labeling a protein with an NHS ester-functionalized molecule.
-
Protein Preparation :
-
Dialyze or buffer exchange the protein into an amine-free buffer at pH 7.2-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer).[7] The protein concentration should be between 1-10 mg/mL.[7]
-
-
NHS Ester Reagent Preparation :
-
Conjugation Reaction :
-
Add the NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5-20 fold).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching the Reaction (Optional) :
-
Stop the reaction by adding a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 50-100 mM.[3][7] Incubate for 15-30 minutes.[3]
-
-
Purification :
-
Purify the conjugate using a size-exclusion column to remove unreacted NHS ester and quenching reagent.[3]
-
Protocol 3: Analysis of Bioconjugates by SDS-PAGE
-
Sample Preparation :
-
Gel Electrophoresis :
-
Load approximately 10-20 µg of each sample into the wells of a polyacrylamide gel of an appropriate percentage for the expected molecular weights.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[7]
-
-
Staining and Visualization :
Signaling Pathways and Workflows
Receptor-Mediated Endocytosis of a Bioconjugate
Many bioconjugates, particularly antibody-drug conjugates, rely on receptor-mediated endocytosis for cellular uptake and delivery of their payload.
Caption: Workflow of receptor-mediated endocytosis for a bioconjugate.
Apoptosis Signaling Pathway Induced by a Bioconjugate Payload
The cytotoxic payload released from a bioconjugate often induces apoptosis (programmed cell death) in the target cell.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. aboligo.com [aboligo.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions [frontiersin.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 12. grokipedia.com [grokipedia.com]
- 13. An overview of receptor endocytosis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of endocytosis on receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relevance of AKT and RAS Signaling Pathways for Antibody–Drug Conjugate Immunotherapies in Acute Lymphoblastic Leukemia [mdpi.com]
- 17. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 18. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 19. njbio.com [njbio.com]
- 20. neobiotechnologies.com [neobiotechnologies.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. How Does SDS-PAGE Work? A Comprehensive Guide - MetwareBio [metwarebio.com]
Technical Support Center: Optimizing TCO-Tetrazine Click Chemistry
Welcome to the technical support center for TCO-tetrazine click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: While a 1:1 stoichiometry is the theoretical basis of the reaction, it is generally recommended to use a slight molar excess of one reactant to drive the reaction to completion. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule[1]. However, the optimal ratio can vary depending on the specific molecules being conjugated and should be empirically determined for your system.
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice[2]. The reaction is typically performed within a pH range of 6 to 9[2]. It's important to note that for labeling proteins with NHS esters to introduce TCO or tetrazine moieties, an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) is crucial to prevent side reactions[1]. While the ligation itself is largely pH-insensitive in the physiological range, some tetrazines may degrade in basic aqueous solutions[3]. For "click-to-release" applications, acidic conditions can sometimes favor the release of the caged molecule[3][4].
Q3: What is the ideal reaction temperature and duration?
A3: The TCO-tetrazine reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes[1][5]. For less reactive partners or to ensure complete reaction, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some cases, incubating at 37°C or 40°C can be used to further accelerate the reaction[1].
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic[6]. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging[6].
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range[2][3]. For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product[3][7].
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Suboptimal Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.5-2 fold) of one component can be beneficial[3]. |
| Low Reactant Concentration | Increase the concentration of one or both reactants if possible. The reaction rate is concentration-dependent. |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to bulky molecules, consider incorporating a flexible spacer (e.g., PEG) to improve accessibility[1][3]. |
| Degradation of Reactants | Use freshly prepared solutions. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or under UV light[3]. Store reagents under appropriate conditions (e.g., desiccated, protected from light)[3]. |
| Incorrect pH | While generally pH-insensitive, ensure the pH is within the optimal range (6-9) for your specific reactants and biomolecules[2]. |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction[3]. |
| Precipitation of Reactants or Product | To improve aqueous solubility, consider using PEGylated linkers on your tetrazine or TCO[3]. A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified[3]. |
| Side Reactions | Ensure the starting materials are pure. For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products[3]. |
| Hydrolysis of NHS Ester | When labeling with NHS esters, allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions[1][8]. |
Data Presentation
Table 1: Reaction Kinetics of Selected TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water[3][9] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media[3] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media[3] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS[3] |
| General TCO-Tetrazine | - | up to 1 x 10⁶ | N/A |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF)[3].
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Start the measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid mixing[3].
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time[3].
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup[3].
Protocol 2: General Protein Labeling with TCO-NHS Ester
-
Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column[1].
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF[1].
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature[1].
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes[1].
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis[1].
Protocol 3: TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature[1].
-
Purification (Optional): If necessary, the unreacted starting material can be removed using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until further use.
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
Technical Support Center: Preventing Protein Conjugate Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein conjugate aggregation when using Polyethylene Glycol (PEG) linkers.
Troubleshooting Guides
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This is a common issue that can arise from several factors. Follow this step-by-step guide to troubleshoot and mitigate protein aggregation.
Step 1: Optimization of Reaction Conditions
The initial and most critical step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Diagram: Troubleshooting Workflow for Optimizing PEGylation Reaction Conditions
Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (in a suitable buffer)
-
Activated PEG linker stock solution (in an appropriate solvent, e.g., DMSO)
-
A series of buffers with varying pH values (e.g., phosphate, HEPES)
-
96-well microplate or microcentrifuge tubes
-
Thermomixer or incubators set at different temperatures
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes, varying one parameter at a time while keeping others constant.
-
Vary Protein Concentration: Test a range of final protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
Vary PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG linker to the protein (e.g., 1:1, 5:1, 10:1, 20:1).
-
Vary pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0), considering the protein's isoelectric point (pI) and stability profile.
-
Vary Temperature: Conduct the reactions at different temperatures (e.g., 4°C and room temperature).
-
Reaction Incubation: Add the activated PEG linker to the protein solutions and incubate for a set period (e.g., 2 hours to overnight) with gentle mixing.
-
Analysis: Assess the extent of aggregation in each reaction. This can be done visually for turbidity, by measuring absorbance at 340 nm, or more quantitatively using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Act as protein stabilizers and cryoprotectants.[1] |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Suppress non-specific protein-protein interactions and can prevent aggregation.[1][2] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation.[1] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, which can lead to aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller aliquots over a period of time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to consider alternative strategies:
-
Change PEG Linker: The properties of the PEG linker itself can influence aggregation.
-
Linear vs. Branched PEG: Branched PEGs can offer a larger hydrodynamic radius which may reduce renal clearance.[3][4] However, the increased steric hindrance of branched linkers might sometimes negatively impact binding affinity.[1] Linear linkers are structurally simpler and may present less steric hindrance.[1][3]
-
Hydrophilic Linkers: Using more hydrophilic PEG linkers can improve the solubility of the final conjugate.
-
-
Site-Specific Conjugation: If the protein has multiple reactive sites, random PEGylation can lead to a heterogeneous mixture of conjugates, some of which may be prone to aggregation. Employing site-specific conjugation methods can result in a more homogeneous and potentially more stable product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can physically link multiple protein molecules together, leading to large aggregates.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[1] Deviations from the optimal range for a specific protein can lead to partial unfolding and exposure of hydrophobic regions, which can drive aggregation.
-
Hydrophobicity of the Linker: If the PEG linker itself has hydrophobic characteristics, its conjugation to the protein surface can increase the overall hydrophobicity of the conjugate, promoting aggregation.
-
Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used to detect and quantify protein aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates. Aggregates elute earlier than the monomer.[1] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Provides the average hydrodynamic radius and an indication of the polydispersity of the sample, allowing for the detection of larger aggregates.[1] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing (and optionally reducing) conditions. | Under non-reducing conditions, can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates. |
| Turbidity Measurements (UV-Vis) | Measures the absorbance of a solution at a wavelength where the protein does not absorb (e.g., 340-600 nm). | An increase in absorbance indicates the formation of insoluble aggregates. |
Diagram: Logical Flow for Selecting an Aggregation Analysis Method
Caption: Decision tree for selecting an appropriate aggregation analysis method.
Q3: What is the impact of PEG linker length and structure on protein conjugate aggregation?
A3: The length and structure of the PEG linker play a crucial role in the properties of the resulting conjugate:
-
Length: Longer PEG chains generally lead to a larger hydrodynamic radius, which can enhance the in vivo half-life by reducing renal clearance.[5] They can also provide better shielding of the protein surface, potentially reducing immunogenicity and aggregation. However, very long PEG chains might also lead to increased viscosity or interfere with the protein's biological activity.
-
Structure (Linear vs. Branched): Branched PEG linkers can provide a more significant increase in hydrodynamic size compared to linear PEGs of the same molecular weight, which can be advantageous for extending circulation time.[3][4] They may also offer better protection against proteolysis. However, the more complex structure of branched PEGs can introduce greater steric hindrance, which might negatively affect the protein's function.[1] The choice between linear and branched PEG linkers should be made based on the specific therapeutic goals and empirical testing.
Q4: Can the pH of the reaction buffer influence aggregation?
A4: Yes, the pH of the reaction buffer is a critical parameter. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Performing the PEGylation reaction at or near the pI can significantly increase the risk of aggregation. It is generally advisable to conduct the reaction at a pH where the protein is highly soluble and stable, typically at least one pH unit away from its pI. The optimal pH will vary for each protein and should be determined experimentally. For amine-reactive PEGylation, a pH range of 7.2-8.5 is often used to ensure that the target lysine (B10760008) residues are deprotonated and nucleophilic. However, for some proteins, a lower pH may be necessary to maintain stability, even if it slows down the reaction rate. A remarkable increase in mono-PEGylated product was observed when increasing the pH from 7.4 to 8.2 in one study, but a further increase to 9.2 led to a higher number of multi-PEGylated products.[6]
Q5: Are there any specific recommendations for storing PEGylated proteins to prevent aggregation?
A5: Proper storage is crucial for maintaining the stability of PEGylated proteins. General recommendations include:
-
Buffer Composition: Store the purified conjugate in a buffer that is optimal for its stability, which may include stabilizing excipients like sugars or amino acids.
-
Temperature: Store at the recommended temperature, which is often 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can induce aggregation. It is best to aliquot the purified conjugate into single-use vials before freezing.
-
Protein Concentration: For some proteins, storage at a very high or very low concentration can be detrimental. The optimal storage concentration should be determined on a case-by-case basis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol: 1-Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to handle hydrolyzed maleimide groups in conjugation
This technical support center provides guidance on handling maleimide (B117702) groups in bioconjugation experiments, with a specific focus on the challenges posed by hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern in bioconjugation?
Maleimide groups are commonly used to conjugate molecules to proteins and other biomolecules via a Michael addition reaction with free thiol groups (e.g., from cysteine residues). However, the maleimide ring is susceptible to hydrolysis, a chemical reaction where water breaks open the ring, forming a maleamic acid derivative. This hydrolyzed, ring-opened form is no longer reactive with thiols, thus preventing the desired conjugation from occurring. This can lead to low conjugation efficiency, inaccurate quantification of conjugated molecules, and wasted reagents.
Q2: What factors influence the rate of maleimide hydrolysis?
The primary factor influencing maleimide hydrolysis is pH . The rate of hydrolysis increases significantly with increasing pH. While the reaction of maleimides with thiols is also favored at slightly basic pH (typically 7.0-7.5), a compromise must be made to minimize hydrolysis. Temperature also plays a role, with higher temperatures generally increasing the rate of hydrolysis.
Q3: How can I tell if my maleimide reagent has hydrolyzed?
Detecting maleimide hydrolysis can be challenging without analytical instrumentation. Here are a few indicators:
-
Low Conjugation Yield: If you observe significantly lower than expected conjugation efficiency, hydrolysis of your maleimide reagent could be a contributing factor.
-
Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to analyze the maleimide reagent before use. The presence of a peak corresponding to the mass of the hydrolyzed maleimide would confirm hydrolysis.
Q4: Can the thioether bond formed between a maleimide and a thiol be reversed?
The thioether bond formed is generally considered stable. However, under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the conjugate. This is more likely to happen at higher pH values. Furthermore, the succinimide (B58015) ring formed after conjugation can also undergo hydrolysis, although this is a separate process from the hydrolysis of the unreacted maleimide group.
Troubleshooting Guide
This guide addresses common issues encountered during maleimide conjugation reactions that may be related to hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation | Hydrolysis of the maleimide reagent before conjugation. | Prepare maleimide solutions fresh just before use. Avoid storing maleimide reagents in aqueous buffers, especially at neutral or high pH. If storage is necessary, use an anhydrous organic solvent like DMSO or DMF and store at -20°C or -80°C. |
| Inefficient conjugation reaction. | Optimize the reaction pH. While a pH of 7.0-7.5 is common, you may need to test a range (e.g., 6.5-7.5) to find the optimal balance between thiol reactivity and maleimide stability for your specific molecules. | |
| Inconsistent results between experiments | Variable levels of maleimide hydrolysis. | Standardize the time between dissolving the maleimide reagent and its use in the reaction. Ensure consistent pH and temperature across all experiments. |
| Loss of conjugated molecule over time | Instability of the maleimide-thiol linkage. | After conjugation, consider lowering the pH of the solution if compatible with your biomolecule's stability. For long-term storage, store the conjugate at -80°C. |
Quantitative Data: pH-Dependent Hydrolysis of Maleimides
The stability of maleimide groups is highly dependent on the pH of the solution. The following table summarizes the approximate half-life of a typical maleimide compound at different pH values and room temperature.
| pH | Approximate Half-life | Implication for Conjugation |
| 6.0 | > 10 hours | Relatively stable, but thiol reactivity is lower. |
| 7.0 | ~ 1-2 hours | A good compromise for many conjugations. |
| 8.0 | < 15 minutes | High risk of hydrolysis; reactions must be very fast. |
| 9.0 | < 1 minute | Not recommended for most maleimide conjugations. |
Note: These values are illustrative and the exact half-life will depend on the specific maleimide compound, buffer composition, and temperature.
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
-
Protein Preparation: Ensure your protein is in a suitable buffer at a pH between 6.5 and 7.5. The buffer should be free of any primary amines or thiols. A common choice is phosphate-buffered saline (PBS). If your protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the reagents are light-sensitive.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to react with any excess maleimide.
-
Purification: Remove the excess unreacted maleimide reagent and quenching agent by size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Assessing Maleimide Hydrolysis using Ellman's Reagent
Ellman's reagent (DTNB) can be used to quantify the amount of unreacted thiol in a solution, which can indirectly indicate the success of a maleimide conjugation reaction.
-
Prepare Standards: Prepare a standard curve of your thiol-containing molecule (e.g., cysteine) in the reaction buffer.
-
Reaction Samples: Take aliquots of your conjugation reaction at different time points (e.g., 0, 30, 60, 120 minutes).
-
Ellman's Reaction: Add Ellman's reagent to your standards and reaction samples according to the manufacturer's instructions.
-
Measure Absorbance: Measure the absorbance at 412 nm.
-
Calculate Thiol Concentration: Use the standard curve to determine the concentration of free thiols remaining in your reaction samples. A decrease in free thiols over time indicates successful conjugation. If the thiol concentration does not decrease as expected, it may suggest that the maleimide has hydrolyzed.
Visualizing the Chemistry and Workflow
Caption: Chemical pathways for maleimide conjugation and hydrolysis.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
Technical Support Center: Minimizing Off-Target Reactions in Complex Bioconjugation
Welcome to the technical support center for complex bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target reactions during their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format, supplemented with quantitative data, detailed protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target reactions in bioconjugation?
A1: Off-target reactions in bioconjugation primarily arise from a lack of specificity in the chemical reaction, leading to the modification of unintended functional groups on the biomolecule. Key causes include:
-
Presence of multiple reactive functional groups: For example, traditional NHS-ester chemistry targets primary amines, which are abundant on protein surfaces (lysine residues and the N-terminus), leading to a heterogeneous mixture of conjugates.[1]
-
Suboptimal reaction conditions: Parameters such as pH, temperature, and buffer composition can significantly influence the reactivity and selectivity of the conjugation chemistry. For instance, high pH can accelerate the hydrolysis of NHS esters, a competing side reaction.[1][2]
-
Steric hindrance: The three-dimensional structure of a biomolecule can prevent the labeling reagent from accessing the target site, potentially leading to the modification of more accessible, non-target sites.
-
Cross-reactivity of reagents: Some conjugation reagents may exhibit reactivity towards non-target functional groups, especially under non-ideal conditions. For example, maleimides can react with amines at a pH above 7.5.[2]
Q2: How can I improve the site-specificity of my bioconjugation reaction?
A2: Improving site-specificity is crucial for generating homogeneous bioconjugates and minimizing off-target effects. Strategies include:
-
Utilizing site-specific conjugation chemistries: Target unique functional groups within the biomolecule. A common approach is to target the sulfhydryl group of a single cysteine residue using maleimide (B117702) chemistry.[2]
-
Incorporation of unnatural amino acids (UAAs): Genetically encoding a UAA with a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) allows for highly specific "click chemistry" reactions.
-
Enzymatic ligation: Enzymes like transglutaminase or sortase can create specific covalent bonds between a biomolecule and a label with high precision.
-
Optimizing reaction conditions: Fine-tuning the pH, temperature, and stoichiometry of the reactants can favor the desired reaction and minimize side reactions.
Q3: What is the role of linkers in minimizing off-target reactions and improving conjugate stability?
A3: Linkers, or crosslinkers, play a critical role in bioconjugation by connecting the biomolecule to another molecule (e.g., a drug, a dye). Their properties can significantly impact the outcome of the conjugation:
-
Spacer Arm Length: Longer linkers can help overcome steric hindrance by increasing the distance between the two conjugated molecules, allowing for more efficient reaction at the desired site.
-
Flexibility: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can provide the necessary conformational freedom for the reactive groups to interact.
-
Hydrophilicity: The use of hydrophilic linkers can improve the solubility of the final conjugate and prevent aggregation, which can be a consequence of modifying the biomolecule's surface.[3]
-
Stability: The chemical nature of the linker determines the stability of the resulting bond. For example, thioether bonds formed from maleimide-thiol reactions are generally stable.[4]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low yield is a common issue in bioconjugation experiments. The following guide provides potential causes and recommended solutions.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Quantitative Data: Impact of Reaction Conditions
The choice of reaction parameters is critical to minimize side reactions and maximize yield. The following tables summarize recommended conditions for common bioconjugation chemistries and the impact of pH on NHS-ester stability and reactivity.
Table 1: Recommended Reaction Conditions for Common Bioconjugation Chemistries
| Reactive Group | Target Functional Group | Chemistry | Optimal pH Range | Common Side Reactions | Mitigation Strategy |
| Amine-reactive | Primary amines (-NH₂) | NHS ester | 7.0 - 9.0[2] | Hydrolysis of NHS ester[2] | Work at the lower end of the pH range, use fresh reagents. |
| Thiol-reactive | Sulfhydryls (-SH) | Maleimide | 6.5 - 7.5[2] | Hydrolysis of maleimide, reaction with amines at high pH.[2] | Maintain pH below 7.5. |
Table 2: Effect of pH on NHS-Ester Conjugation of Porphyrins [3][5]
| Porphyrin-NHS Ester | pH | Reaction Half-Time (t₁/₂) | Final Product Yield |
| P3-NHS | 8.0 | 80 min | ~80-85% |
| P3-NHS | 8.5 | 20 min | ~80-85% |
| P3-NHS | 9.0 | 10 min | ~80-85% |
| P4-NHS | 8.0 | 25 min | ~87-92% |
| P4-NHS | 8.5 | 10 min | ~87-92% |
| P4-NHS | 9.0 | 5 min | ~87-92% |
Data synthesized from studies on porphyrin-NHS esters with mPEG₄-NH₂.[3][5]
Problem 2: Non-Specific Binding and Product Heterogeneity
This issue arises when the conjugation reaction is not selective, leading to a mixture of products with varying numbers of modifications at different sites.
Logical Relationship for Achieving High Specificity
Caption: Key strategies to achieve a highly specific bioconjugate.
Table 3: Strategies to Reduce Non-Specific Binding
| Strategy | Principle | Example Application |
| Adjust Buffer pH | Modifies the charge of biomolecules to reduce electrostatic interactions with surfaces or other molecules.[] | Matching the buffer pH to the isoelectric point of a protein can minimize non-specific adsorption. |
| Increase Salt Concentration | Shields charged surfaces, reducing non-specific binding driven by charge-based interactions.[] | Adding NaCl (up to 500 mM) to the running buffer in chromatography. |
| Use Buffer Additives | Blocking agents like BSA occupy non-specific binding sites, while surfactants disrupt hydrophobic interactions.[] | Adding 1% Bovine Serum Albumin (BSA) or low concentrations of a non-ionic surfactant (e.g., 0.005% Tween-20) to buffers.[] |
| Antibody Modification | Removing the Fc region of an antibody can eliminate non-specific binding to Fc receptors on cells.[7] | Using pepsin or papain digestion to generate F(ab')₂ or Fab fragments before labeling.[7] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an N-hydroxysuccinimide (NHS) ester, targeting primary amines.
Materials:
-
Protein of interest
-
NHS ester of the label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4[9]
-
Anhydrous DMSO or DMF
-
Size exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[][11]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 10 to 20-fold molar excess is a common starting point.[]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light if the label is light-sensitive.[2]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[2]
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
General Bioconjugation Workflow
Caption: A simplified workflow for a typical bioconjugation experiment.
Protocol 2: Site-Specific Protein Labeling via Maleimide Chemistry
This protocol describes the labeling of a protein at a specific cysteine residue using a maleimide-functionalized molecule.
Materials:
-
Cysteine-containing protein
-
Maleimide-functionalized molecule
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA)
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: β-mercaptoethanol or cysteine
-
Anhydrous DMSO or DMF
-
Desalting or size exclusion chromatography column
Procedure:
-
Protein Preparation (Optional Reduction): If the protein contains disulfide bonds that need to be reduced to free up a cysteine, add a 10 to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[4] Remove the excess TCEP using a desalting column.
-
Maleimide Preparation: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction: Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution.[12]
-
Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light if necessary.[12]
-
Quenching: Add a quenching reagent (e.g., cysteine) to a final concentration of approximately 10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a suitable chromatography method (e.g., size exclusion chromatography) to remove unreacted reagents.
-
Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation and UV-Vis spectroscopy to determine the degree of labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 11. bio-techne.com [bio-techne.com]
- 12. biotium.com [biotium.com]
Impact of steric hindrance on trifunctional linker reactivity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of steric hindrance on the reactivity of trifunctional linkers.
Frequently Asked Questions (FAQs)
Q1: What is a trifunctional linker and what are its primary applications?
A trifunctional linker is a chemical reagent designed with three distinct reactive sites, enabling the covalent bonding of three separate molecules or molecular groups.[1] These linkers are crucial for building complex molecular architectures and are invaluable in a range of scientific fields.[1]
Key applications include:
-
Antibody-Drug Conjugates (ADCs): Creating next-generation ADCs where an antibody is linked to both a cytotoxic payload and another molecule, such as an imaging agent or a second drug.[2][3]
-
Protein-Protein Interaction Mapping: Developing enrichable or quantifiable cross-linkers to capture and identify protein interactions within their native cellular environment.[4][5]
-
Materials Science and Polymer Chemistry: Synthesizing advanced polymers, hydrogels, and elastomers where precise control over the network structure is required to achieve desired chemical and mechanical properties.[1][6]
-
Probes and Diagnostics: Assembling modular probes for biological assays, for instance by combining a targeting moiety, a reporter tag (like biotin), and a photocrosslinker onto a single scaffold.[7]
Q2: How does steric hindrance fundamentally impact the reactivity of a trifunctional linker?
Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[8] In the context of a trifunctional linker, this phenomenon can significantly dictate the sequence and efficiency of conjugation reactions. Bulky chemical groups on the linker, the substrate (e.g., a protein), or the incoming reagent can physically block access to one or more of the linker's reactive sites.[8][9]
This impact manifests in several ways:
-
Reduced Reaction Rates: The bulky groups can slow down the reaction by preventing the reactive centers from approaching each other effectively.[1][9]
-
Decreased Reaction Yields: If the steric clash is severe, the reaction at a specific site may not proceed to completion, resulting in low yields of the desired tripartite conjugate.[8]
-
Altered Selectivity: Steric hindrance can create a reactivity hierarchy among the three functional groups. The least hindered site will react preferentially, which can be exploited for sequential conjugations but can also prevent reaction at more shielded sites.[10]
-
Modulated Stability: In some cases, steric hindrance is intentionally designed into a linker to enhance its stability. For example, bulky groups near a cleavable bond (like a disulfide) can protect it from premature degradation in the bloodstream, modulating the payload release profile of an ADC.[11][12]
Q3: What are the common experimental signs that steric hindrance is negatively affecting my conjugation?
Identifying steric hindrance issues early can save significant time and resources. Common indicators include:
-
Low Conjugation Yield: The most frequent sign is a final product yield that is substantially lower than expected, even when using a molar excess of reagents.[8][13]
-
Incomplete or Stalled Reactions: Monitoring the reaction over time (e.g., via HPLC or LC-MS) may show that the reaction starts but fails to proceed to completion, with significant amounts of unreacted intermediates remaining.
-
Lack of Site-Specificity: The conjugation may occur at unintended, but more sterically accessible, sites on a biomolecule.[8]
-
Batch-to-Batch Inconsistency: Minor variations in protein folding or reagent conformation can lead to significant differences in yield, suggesting that the reaction is highly sensitive to spatial arrangement.
-
Formation of Deletion By-products: In solid-phase synthesis of linker-payload constructs, incomplete coupling due to a sterically hindered residue can lead to the formation of deletion by-products.[2]
Q4: How should I strategically choose a trifunctional linker to minimize potential steric issues?
Choosing the right linker is critical for success. Key strategies include:
-
Incorporate Spacer Arms: Select linkers that feature flexible spacer arms, such as polyethylene (B3416737) glycol (PEG) chains.[8][14] These spacers increase the distance between the reactive groups and any bulky substrates, reducing steric clash and improving accessibility.[2][14]
-
Evaluate Reactivity Orthogonality: Ensure the three reactive groups are truly orthogonal and will not cross-react under your planned sequential conditions.[10]
-
Consider Linker Geometry: A linear, flexible linker may be less prone to steric issues than a rigid, branched one.
-
Use Protecting Groups: For maximum control, choose a linker where one or more functional groups can be temporarily masked with protecting groups.[15] This allows you to dictate the order of reaction, proceeding from the most sterically challenging step to the least, or vice versa, by selective deprotection.[16][17]
Troubleshooting Guides
This guide addresses specific problems encountered during experiments with trifunctional linkers.
Problem 1: Low or no yield in the first conjugation step.
| Possible Cause | Recommended Solution & Protocol |
| Inaccessible Reactive Site on Biomolecule | The target residue (e.g., cysteine, lysine) is buried within the 3D structure of the protein or biomolecule.[8] |
| Steric Clash Between Bulky Partners | Both the biomolecule and the first conjugation partner are large, preventing their reactive groups from coming into proximity.[8] |
| Hydrolyzed or Inactive Linker | The reactive group on the linker (e.g., maleimide, NHS ester) has degraded due to improper storage or handling in aqueous buffers.[18] |
Problem 2: The first reaction works, but the second (or third) sequential reaction fails.
| Possible Cause | Recommended Solution & Protocol |
| Increased Steric Hindrance | The product of the first conjugation is a large molecule that now sterically shields the remaining reactive sites on the linker. |
| Intermediate Product Insolubility | The intermediate conjugate has poor solubility in the reaction buffer, causing it to precipitate or aggregate. |
| Failed Deprotection Step | If using a protecting group strategy, the group may not have been fully removed, leaving the second reactive site unavailable. |
Quantitative Data Summary
Steric hindrance can be strategically employed to control linker properties. The following table, adapted from studies on antibody-drug conjugates, illustrates how increasing steric bulk near a disulfide bond can enhance linker stability and improve therapeutic outcomes.[12]
Table 1: Impact of Steric Hindrance on Disulfide Linker Stability and In Vivo Efficacy
| Linker Structure (Modification near Disulfide) | Steric Hindrance Level | In Vitro Stability (% Intact after DTT treatment) | In Vivo Efficacy (Tumor Growth Inhibition) |
| No methyl groups | Low | ~25% | Moderate |
| Two methyl groups (one on each side) | Intermediate | ~55% | High |
| Four methyl groups (two on each side) | High | ~85% | Low-Moderate |
This table summarizes the concept that an intermediate level of steric hindrance provides the optimal balance between linker stability in circulation and efficient payload release inside the target cell, leading to the best therapeutic effect.[12]
Key Experimental Protocols
Protocol 1: Stepwise Assessment of Trifunctional Linker Reactivity
This protocol provides a general framework for conjugating three components (Molecule A, B, and C) to a trifunctional linker (TFL) in a sequential manner and assessing the efficiency at each step.
-
Step 1: First Conjugation (TFL + Molecule A) a. Dissolve the TFL and a 1.5-molar excess of Molecule A in an appropriate reaction buffer. b. Allow the reaction to proceed at room temperature for 2-4 hours (or as optimized). c. Quench the reaction by adding a small molecule scavenger for the reactive group. d. Purify the TFL-A conjugate using HPLC or size-exclusion chromatography. e. Characterize the product using Mass Spectrometry to confirm successful conjugation and purity. Calculate the yield.
-
Step 2: Second Conjugation (TFL-A + Molecule B) a. Dissolve the purified TFL-A conjugate and a 2.0-molar excess of Molecule B in a suitable buffer. b. Let the reaction run for 4-12 hours, monitoring progress with analytical HPLC. c. Once complete, purify the TFL-A-B conjugate as described above. d. Characterize the product via Mass Spectrometry to confirm the addition of Molecule B and calculate the stepwise yield.
-
Step 3: Third Conjugation (TFL-A-B + Molecule C) a. Repeat the process with the purified TFL-A-B conjugate and a 2.5-molar excess of Molecule C. b. Due to potentially high steric hindrance at this stage, the reaction may require longer incubation times (12-24 hours) or slightly elevated temperatures (e.g., 37°C). c. Purify and characterize the final TFL-A-B-C product, calculating the yield for the final step and the overall process.
Protocol 2: General Protocol for a Protecting Group-Based Sequential Conjugation
This protocol outlines the use of a trifunctional linker with a protected functional group (e.g., a Boc-protected amine) to control the reaction sequence.
-
Step 1: First Conjugation a. React the unprotected functional group of the linker with the first molecule under standard conditions. b. Purify the intermediate conjugate (e.g., by chromatography) to remove excess reagents.
-
Step 2: Deprotection a. Treat the purified intermediate with the appropriate deprotection reagent (e.g., trifluoroacetic acid (TFA) for a Boc group) to expose the second reactive site.[15] b. Neutralize the reaction if necessary and remove the deprotection reagents, typically by desalting column or precipitation. c. Confirm complete deprotection via Mass Spectrometry.
-
Step 3: Second Conjugation a. React the newly exposed functional group with the second molecule. b. Purify the final conjugate. This controlled, stepwise approach minimizes side reactions and is highly effective for overcoming issues of competitive reactivity and steric hindrance.[7]
Visual Guides and Workflows
Caption: Conceptual model of steric hindrance on a trifunctional linker.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for sequential trifunctional conjugation.
References
- 1. scbt.com [scbt.com]
- 2. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a trifunctional reactive linker for the construction of antibody-drug hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Finely-Tuned Bis(imino)pyridylcobalt Complexes Enhance Ethylene Polymerization: The Role of Bulky and Halogen Substituents [mdpi.com]
- 10. A trifunctional linker suitable for conducting three orthogonal click chemistries in one pot - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02182D [pubs.rsc.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Site-Specific Conjugation: Validation of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
For Researchers, Scientists, and Drug Development Professionals
The advent of site-specific conjugation has revolutionized the field of biotherapeutics, enabling the development of highly defined and potent antibody-drug conjugates (ADCs) and other targeted therapies. The heterotrifunctional linker, Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), offers a versatile platform for creating complex bioconjugates by leveraging three distinct and highly specific reaction chemistries. This guide provides an objective comparison of the conjugation methods facilitated by this linker, supported by experimental data, to inform the strategic design and validation of novel bioconjugates.
Introduction to a Trifunctional Approach
The Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker is engineered with three key functionalities, each enabling a specific and orthogonal conjugation reaction:
-
Maleimide (B117702): Reacts with free sulfhydryl groups (-SH) on cysteine residues.
-
Dibenzocyclooctyne (DBCO): Participates in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.[1]
-
trans-Cyclooctene (TCO): Undergoes a rapid, inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules.[2][3]
The polyethylene (B3416737) glycol (PEG) spacers incorporated into the linker enhance solubility, reduce aggregation, and minimize steric hindrance during the conjugation process.[2][4] This trifunctional design allows for the sequential or simultaneous attachment of up to three different molecules to a central scaffold, opening avenues for dual-payload ADCs, advanced imaging agents, and other multi-modal therapeutic and diagnostic tools.[5][6]
Quantitative Performance Comparison
The choice of conjugation chemistry significantly impacts the efficiency, kinetics, and stability of the final bioconjugate. The following tables summarize key performance metrics for maleimide-thiol, DBCO-azide (SPAAC), and TCO-tetrazine (iEDDA) reactions.
Table 1: Conjugation Efficiency and Kinetics
| Feature | Maleimide-Thiol Conjugation | DBCO-Azide (SPAAC) | TCO-Tetrazine (iEDDA) |
| Reaction Rate | Moderate to Fast | Moderate | Extremely Fast |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ | Up to 10⁶ M⁻¹s⁻¹[7] |
| Typical Reaction Time | 1-4 hours | 4-12 hours | < 1 hour |
| Stoichiometry Control | Can be challenging, may result in heterogeneous products[8] | High, enables precise control[8] | High, enables precise control |
| Reaction Conditions | pH 6.5-7.5, Room Temperature | Physiological pH, Room Temperature | Physiological pH, Room Temperature |
Table 2: Conjugate Stability
| Linkage Type | Formed Bond | Stability Profile | Key Considerations |
| Maleimide-Thiol | Thioether | Moderate. Prone to retro-Michael reaction and thiol exchange in the presence of endogenous thiols like glutathione, which can lead to premature payload release.[9] | The stability can be influenced by the local microenvironment and the pKa of the thiol.[10] |
| DBCO-Azide (SPAAC) | Triazole | High. Forms a stable, irreversible covalent bond.[1] | The DBCO group itself is highly stable under physiological conditions.[3] |
| TCO-Tetrazine (iEDDA) | Dihydropyridazine | High. Forms a very stable covalent linkage.[2] | TCO moieties can exhibit some instability in the presence of high thiol concentrations over extended periods, though they are generally stable in vivo for typical experimental timelines.[11] |
Experimental Protocols for Validation
Accurate validation of site-specific conjugation is critical. The following protocols provide a general framework for conjugating and characterizing a bioconjugate using the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker.
Protocol 1: Sequential Conjugation to a Protein
This protocol describes a two-step sequential conjugation, first via the maleimide group and then via the DBCO group.
Part A: Maleimide-Thiol Conjugation
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups using a reducing agent like TCEP. Purify the protein to remove the reducing agent.
-
Reaction Setup: Dissolve the protein in a thiol-free buffer (e.g., phosphate (B84403) buffer, pH 7.0). Dissolve the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker in an organic solvent like DMSO.
-
Conjugation: Add a 5- to 20-fold molar excess of the linker to the protein solution. Incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess linker using a desalting column or dialysis.
Part B: DBCO-Azide (SPAAC) Conjugation
-
Azide-Modified Molecule: Prepare the azide-functionalized molecule of interest in a compatible buffer.
-
Click Reaction: Add the azide-modified molecule to the purified protein-linker conjugate from Part A. The molar ratio should be optimized but is typically between 1.5 to 10 equivalents of the azide (B81097) molecule.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours.[12]
-
Final Purification: Purify the final dual-conjugated protein to remove any unreacted materials.
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL).[13][14][15]
-
Sample Preparation: Prepare the purified conjugate at a suitable concentration (e.g., 1 mg/mL). For antibodies, deglycosylation may be performed to simplify the mass spectrum.
-
LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the unconjugated protein and the various conjugated species. The mass shift will confirm the covalent attachment of the linker and payload(s).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for sequential dual labeling of a protein.
Orthogonal Conjugation Pathways
Caption: The three orthogonal reaction pathways of the linker.
Conclusion
The Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker provides a robust and versatile tool for the site-specific construction of complex bioconjugates. While maleimide-thiol chemistry is a well-established method, its potential for instability in vivo warrants careful consideration and thorough stability testing of the resulting conjugate. In contrast, the bioorthogonal "click" chemistries offered by the DBCO and TCO functionalities provide highly efficient, specific, and stable linkages. The exceptionally fast kinetics of the TCO-tetrazine reaction make it particularly attractive for applications requiring rapid conjugation under dilute conditions.[7][16] The choice of conjugation strategy will ultimately depend on the specific application, the nature of the biomolecules involved, and the desired properties of the final product. A comprehensive validation approach, including quantitative analysis of conjugation efficiency and stability, is paramount to the successful development of next-generation biotherapeutics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry [dspace.library.uu.nl]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Determination: MALDI-TOF vs. Alternative Methods
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs), profoundly influencing their efficacy and safety. Accurate and reproducible determination of DAR is therefore essential throughout the discovery, development, and manufacturing of these targeted therapeutics. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with established alternative methods, namely Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for DAR analysis. Experimental data and detailed protocols are provided to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
Comparison of Key Performance Attributes
The selection of an analytical method for DAR determination depends on various factors, including the stage of drug development, the specific characteristics of the ADC, and the desired balance between speed, accuracy, and resolution. The following table summarizes the key performance attributes of MALDI-TOF, HIC-HPLC, and LC-MS.
| Feature | MALDI-TOF Mass Spectrometry | Hydrophobic Interaction Chromatography (HIC-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the mass-to-charge ratio of intact or reduced/deglycosylated ADC species. | Separates ADC species based on hydrophobicity, which increases with drug load. | Separates ADC species by chromatography and determines their mass-to-charge ratio. |
| Speed | Rapid, high-throughput analysis.[1][2] | Moderate analysis time. | Longer analysis time due to chromatographic separation.[1] |
| Resolution | Lower resolution, may not resolve all drug-loaded species, especially for heterogeneous conjugates.[3] | Good resolution of different drug-loaded species.[4][5] | High resolution and mass accuracy, providing detailed information on drug distribution.[3][6] |
| Sample Prep | Simple, often involving co-crystallization with a matrix.[3][7] | Requires specific buffer conditions, non-denaturing.[4][8] | Can involve reduction, deglycosylation, and chromatographic optimization.[6][9] |
| Data Analysis | Relatively straightforward calculation of average DAR from mass spectra.[3][10] | Calculation of average DAR from peak areas of separated species.[] | Requires deconvolution of mass spectra to determine the distribution of drug-loaded species.[6] |
| Information Provided | Average DAR, molecular weight of ADC species. | Average DAR, distribution of drug-loaded species, detection of unconjugated antibody.[9] | Average DAR, precise mass of each species, drug distribution on light and heavy chains (with reduction).[6][] |
| Compatibility | Not directly compatible with online chromatography. | Generally incompatible with MS due to non-volatile salts, though MS-compatible methods are emerging.[4][12] | Directly couples chromatography with mass spectrometry. |
| Strengths | Speed, simplicity, suitable for rapid screening.[2][3][7] | Robust, reproducible, industry-standard for QC.[5][9] | High detail and accuracy, provides comprehensive characterization.[6][13] |
| Limitations | Lower mass accuracy and resolution compared to LC-MS.[3][7] | May not be suitable for all ADC types (e.g., some lysine-conjugated ADCs), indirect mass information.[9] | More complex, lower throughput.[1] |
Experimental Data Summary
The following table presents a summary of representative experimental data comparing the DAR values obtained for the same ADC sample using the three different techniques.
| ADC Sample | Method | Average DAR | Reference |
| Trastuzumab-MMAE Conjugate | HIC-UV/Vis | 3.5 | [2] |
| RPLC-QToF-MS | 3.6 | [2] | |
| MALDI-TOF-MS | 3.5 | [2] | |
| Trastuzumab-Emtansine | MALDI-TOF-MS (Workflow 2) | 3.90 | [14] |
| Brentuximab Vedotin | HIC-HPLC | 3.7 | [5] |
| Cysteine-linked ADC | Native SEC-MS | Comparable to HIC | [15] |
Note: The comparability of DAR values across different techniques is highly dependent on the specific ADC, conjugation chemistry, and the experimental conditions.
Experimental Workflows and Protocols
MALDI-TOF Mass Spectrometry Workflow
The workflow for DAR determination by MALDI-TOF MS is generally the most straightforward of the three methods, making it ideal for rapid screening.
References
- 1. bruker.com [bruker.com]
- 2. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. criver.com [criver.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. lcms.cz [lcms.cz]
Navigating the Landscape of Trifunctional Conjugation: A Guide to Alternatives for Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
For researchers, scientists, and drug development professionals engaged in the intricate science of creating complex biomolecular conjugates, the choice of a linker is paramount. The heterotrifunctional linker, Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), offers a powerful tool for sequential and orthogonal conjugation of three distinct molecular entities. However, the specific application dictates the optimal chemical properties of the linker. This guide provides an objective comparison of this versatile linker with viable alternatives, supported by experimental data, to empower informed decisions in the design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).
The Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker integrates three key reactive moieties, each with a specific role in bioorthogonal conjugation: a maleimide (B117702) group for reaction with thiols (sulfhydryls), a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), and a trans-cyclooctene (B1233481) (TCO) group for inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[1][2][3][4]
While this combination of reactive groups provides a versatile platform, researchers may seek alternatives due to considerations such as the stability of the maleimide-thiol linkage, the kinetics of the click chemistry reactions, or the desire for different orthogonal chemistries.
Comparative Analysis of Reactive Moieties
This section dissects the performance of each reactive group within the trifunctional linker and compares it with established alternatives.
Thiol-Reactive Chemistry: Beyond the Maleimide
The maleimide group is widely used for its high reactivity and specificity towards thiol groups found in cysteine residues.[5] However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in the physiological environment.[6]
Several next-generation thiol-reactive groups have been developed to offer enhanced stability.
Table 1: Comparison of Thiol-Reactive Functional Groups
| Functional Group | Reaction Mechanism | Reaction Conditions | Stability of Conjugate | Key Advantages | Key Disadvantages |
| N-Alkyl Maleimide | Michael Addition | pH 6.5-7.5, Room Temp, 1-2 h | Moderate; susceptible to retro-Michael addition and hydrolysis.[5][6] | Fast reaction kinetics. | Potential for in vivo instability. |
| N-Aryl Maleimide | Michael Addition | pH 7.4, Room Temp, < 1 h | High; faster hydrolysis of the succinimide (B58015) ring prevents retro-Michael addition.[5] | Faster reaction than N-alkyl maleimides and more stable conjugate. | |
| Vinyl Sulfone | Michael Addition | pH 7-9, Room Temp, 2-4 h | High; forms a stable, irreversible thioether bond.[5] | Irreversible and stable linkage. | Slower reaction rate compared to maleimides.[6] |
| Methylsulfonyl Phenyloxadiazole | Julia-Kocienski-like | pH 5.8-8.0 | High; superior stability in human plasma compared to maleimide conjugates.[6][7] | Rapid, selective, and forms highly stable conjugates. | Newer chemistry, potentially less commercial availability of reagents. |
Bioorthogonal Click Chemistry: Alternatives to DBCO and TCO
DBCO (for reaction with azides) and TCO (for reaction with tetrazines) represent two of the most prominent bioorthogonal "click" chemistry pairs. Their key advantages lie in their high specificity and the ability to react in complex biological media without the need for a toxic copper catalyst.[2][3] The choice between them and other bioorthogonal reactions often depends on the desired reaction kinetics and the specific functionalities that can be introduced into the biomolecules of interest.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is known for its exceptionally fast reaction rates, making it ideal for in vivo applications where concentrations of reactants are low.[8][9] Strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO also offers excellent kinetics, though generally slower than the TCO-tetrazine ligation.
Table 2: Comparison of Bioorthogonal Reaction Pairs
| Reaction Pair | Reaction Mechanism | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| DBCO + Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~1 | Excellent bioorthogonality, no catalyst needed. | Slower kinetics compared to TCO-tetrazine. |
| TCO + Tetrazine | Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA) | up to 10⁶ | Extremely fast kinetics, ideal for in vivo applications.[8] | TCO can be less stable than DBCO under certain conditions. |
| Norbornene + Tetrazine | IEDDA | ~1 | Good bioorthogonality. | Slower kinetics compared to TCO-tetrazine. |
| Staudinger Ligation (Phosphine + Azide) | Staudinger Ligation | ~0.002-0.01 | Highly specific for azides. | Slow kinetics and potential for phosphine (B1218219) oxidation.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful bioconjugation. Below are generalized protocols for the key reactions involved in trifunctional conjugation.
Protocol 1: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-functionalized linker to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines) at 1-10 mg/mL.
-
Maleimide-functionalized linker (10 mM stock solution in DMSO or DMF).
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching reagent: N-acetyl cysteine or free cysteine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a 10-fold molar excess of a free thiol to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and other small molecules.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
DBCO-functionalized molecule.
-
Azide-containing biomolecule.
-
Reaction Buffer: PBS or other suitable aqueous buffer.
Procedure:
-
Reactant Preparation: Dissolve the DBCO-functionalized molecule and the azide-containing biomolecule in the reaction buffer.
-
Conjugation Reaction: Mix the two reactants. A 1.5 to 3-fold molar excess of one reactant can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12 hours.[11]
-
Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the nature of the biomolecules.
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
This protocol outlines the reaction between a TCO-functionalized molecule and a tetrazine-containing molecule.
Materials:
-
TCO-functionalized molecule.
-
Tetrazine-containing molecule.
-
Reaction Buffer: PBS or other suitable aqueous buffer.
Procedure:
-
Reactant Preparation: Dissolve the TCO-functionalized and tetrazine-containing molecules in the reaction buffer.
-
Conjugation Reaction: Mix the two reactants. Due to the fast kinetics, equimolar amounts are often sufficient.
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification: Purify the conjugate using a suitable method to remove any unreacted starting materials.
Visualization of Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker is a potent and versatile tool for creating complex, multi-component bioconjugates. However, a thorough understanding of the underlying chemistries and their potential limitations is essential for designing robust and effective molecules for research and therapeutic applications. By considering the stability of the thiol linkage and the kinetics of the bioorthogonal reactions, researchers can select from a growing toolbox of alternative linkers and conjugation strategies to best suit their specific needs. The data and protocols presented in this guide aim to facilitate this decision-making process, ultimately contributing to the advancement of bioconjugation science.
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DBCO PEG Maleimide, DBCO-PEG-Mal [nanocs.net]
A Comparative Guide to LC-MS Analysis of Antibody-Drug Conjugates
The landscape of cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which combine the targeted specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The inherent heterogeneity of these complex biomolecules presents significant analytical challenges. Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable tool for the detailed characterization of ADCs, providing critical information on drug-to-antibody ratio (DAR), conjugation site analysis, and impurity profiling.[1][2][3]
This guide provides a comparative overview of two prevalent LC-MS methodologies for ADC analysis: Native Size Exclusion Chromatography-Mass Spectrometry (Native SEC-MS) and Denaturing Reversed-Phase Liquid Chromatography-Mass Spectrometry (Denaturing RPLC-MS) . Understanding the principles, advantages, and limitations of each approach is crucial for selecting the appropriate analytical strategy to ensure the safety and efficacy of these promising therapeutics.
Comparison of Key Performance Attributes
The choice between Native SEC-MS and Denaturing RPLC-MS hinges on the specific analytical question being addressed. Native SEC-MS is ideal for characterizing the intact ADC and its variants under non-denaturing conditions, preserving the native structure.[4][5] In contrast, Denaturing RPLC-MS provides higher resolution separation of ADC subunits, which is beneficial for detailed characterization of light and heavy chains.
| Feature | Native SEC-MS | Denaturing RPLC-MS |
| Principle | Separation based on hydrodynamic volume (size and shape) under non-denaturing conditions.[6][7] | Separation based on hydrophobicity under denaturing conditions (organic solvents, acidic pH).[8] |
| Sample State | Intact, native conformation. | Denatured, subunits (light chain, heavy chain).[9] |
| Primary Application | Determination of average DAR, drug load distribution, and aggregation analysis of the intact ADC.[10] | DAR determination at the subunit level, analysis of light and heavy chain drug distribution, and impurity profiling.[11] |
| Resolution | Lower chromatographic resolution compared to RPLC. | High chromatographic resolution, capable of separating species with minor hydrophobic differences.[8] |
| MS Compatibility | Requires volatile mobile phases like ammonium (B1175870) acetate (B1210297) to maintain native conditions and ensure MS compatibility.[10][12] | Compatible with standard reversed-phase mobile phases containing organic solvents and acid modifiers (e.g., formic acid, TFA). |
| Information Gained | Provides a snapshot of the entire ADC molecule as it exists in its native form. | Offers detailed insights into the individual components of the ADC after dissociation. |
| Limitations | May not resolve species with similar sizes but different drug loads as effectively as RPLC. | The denaturing conditions can disrupt non-covalent interactions, which may not be representative of the ADC's in-vivo state. |
Experimental Workflows and Protocols
The successful implementation of either technique relies on carefully optimized experimental protocols. Below are representative workflows and methodologies for both Native SEC-MS and Denaturing RPLC-MS.
Native Size Exclusion Chromatography-Mass Spectrometry (Native SEC-MS) Workflow
This workflow is designed to analyze the intact ADC, providing information on DAR and aggregation.
Experimental Protocol: Native SEC-MS
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a native MS-compatible buffer, such as 100 mM ammonium acetate (pH 7.4).[7]
-
LC System: Utilize a biocompatible UHPLC system equipped with a size exclusion column suitable for monoclonal antibodies.
-
LC Method:
-
Column: ACQUITY UPLC BEH SEC, 200 Å, 1.7 µm, 4.6 x 150 mm.
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.4.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
-
MS System: A high-resolution mass spectrometer such as a Q-TOF is recommended.
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 150 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 2000-8000 m/z.
-
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species. Calculate the average DAR by taking the weighted average of the different species.
Denaturing Reversed-Phase Liquid Chromatography-Mass Spectrometry (Denaturing RPLC-MS) Workflow
This workflow is employed for the analysis of ADC subunits after reduction, providing detailed information on the drug load distribution on the light and heavy chains.
Experimental Protocol: Denaturing RPLC-MS
-
Sample Preparation:
-
To 20 µg of ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37 °C for 30 minutes to ensure complete reduction of disulfide bonds.[11]
-
-
LC System: A UHPLC system with a binary pump and a thermostatted column compartment.
-
LC Method:
-
Column: Agilent AdvanceBio mAb C4, 3.5 µm, 2.1 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20-60% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 75 °C.
-
Injection Volume: 10 µL.
-
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 40 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Mass Range: 500-4000 m/z.
-
-
Data Analysis: Deconvolute the mass spectra corresponding to the light and heavy chain peaks in the chromatogram. Determine the drug load for each chain and calculate the overall average DAR.
Concluding Remarks
The comprehensive characterization of ADCs is paramount for ensuring their quality, safety, and efficacy. Both Native SEC-MS and Denaturing RPLC-MS are powerful techniques that provide orthogonal and complementary information. The choice of method should be guided by the specific analytical needs of the drug development stage. For routine monitoring of intact DAR and aggregation, Native SEC-MS offers a rapid and straightforward approach. For in-depth characterization of drug distribution at the subunit level and for impurity analysis, the high-resolution separation of Denaturing RPLC-MS is invaluable. By leveraging the strengths of these LC-MS methodologies, researchers can gain a thorough understanding of their ADC candidates, ultimately accelerating the development of these life-saving therapies.
References
- 1. criver.com [criver.com]
- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
- 8. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. sciex.com [sciex.com]
Navigating Thioether Bond Stability in Maleimide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. Maleimide-based conjugation, which targets thiol groups on cysteine residues to form a thioether bond, has long been a workhorse in this field due to its high reactivity and specificity under physiological conditions. However, the long-term stability of the resulting succinimidyl thioether linkage presents a critical challenge, particularly for in vivo applications like antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy.
This guide provides an objective comparison of the stability of thioether bonds derived from traditional maleimide (B117702) conjugation with that of next-generation alternatives. Supported by experimental data, this document aims to equip researchers with the knowledge to select the most appropriate conjugation strategy for their specific needs.
The Instability Challenge: Retro-Michael Reaction and Hydrolysis
The primary mechanism compromising the stability of the maleimide-thiol adduct is the retro-Michael reaction .[1] This reversible process leads to the deconjugation of the payload from the biomolecule. The regenerated maleimide can then react with other thiol-containing molecules in the biological milieu, such as glutathione (B108866) or albumin, leading to off-target effects.
A competing reaction is the hydrolysis of the succinimide (B58015) ring . This process results in a ring-opened maleamic acid thioether, which is significantly more stable and resistant to the retro-Michael reaction.[2] While beneficial for stability, the rate of hydrolysis for conventional N-alkylmaleimides is often too slow to effectively prevent deconjugation in vivo.[2]
Comparative Stability of Thioether Bonds
The stability of the thioether linkage is highly dependent on the structure of the maleimide and the local chemical environment. The following table summarizes quantitative data on the stability of various maleimide-derived conjugates and their alternatives.
| Linker Type | Conjugate | Conditions | Stability Metric (Half-life or % Intact) | Key Findings |
| Traditional Maleimides | ||||
| N-Alkyl Maleimide | N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid | Incubated with glutathione | t½ = 19 ± 2 hours | Serves as a baseline for traditional maleimide stability. |
| N-Alkyl Maleimide | N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with glutathione | t½ = 20 to 80 hours[3][4] | Demonstrates variability based on the thiol-containing molecule. |
| N-Alkyl Maleimide | Antibody-drug conjugate | In human plasma at 37°C | ~20% remaining after 72 hours (labile site)[3] | Highlights the significant impact of the conjugation site on stability. |
| N-Alkyl Maleimide | Antibody-drug conjugate | In human plasma at 37°C | ~80% remaining after 72 hours (stable site)[3] | Illustrates that some sites on a biomolecule can confer greater stability. |
| Next-Generation Maleimides | ||||
| N-Aryl Maleimide | N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid | Incubated with glutathione | t½ = 3.1 hours[5] | N-aryl substitution significantly accelerates the retro-Michael reaction. |
| N-Aryl Maleimide | N-aryl thiosuccinimide conjugate | pH 7.4, 37°C | t½ for hydrolysis = 1.5 hours[6] | N-aryl substitution dramatically increases the rate of stabilizing hydrolysis. |
| N-Fluorophenyl Maleimide | N-fluorophenyl thiosuccinimide conjugate | pH 7.4, 37°C | t½ for hydrolysis = 0.7 hours[6] | Electron-withdrawing groups on the aryl ring further accelerate hydrolysis. |
| Self-Hydrolysing Maleimide | Maleimide with adjacent basic amino group | pH 7.4, 22°C | t½ for hydrolysis of unconjugated maleimide ≈ 25 mins[6] | Intramolecular catalysis leads to rapid hydrolysis and stabilization. |
| Diiodomaleimide | Diiodomaleimide conjugate | - | Offers rapid conjugation and reduced pre-conjugation hydrolysis | Provides an optimized profile for creating stable conjugates. |
| Alternative Chemistries | ||||
| Thiazine Linker | Thiazine conjugate from N-terminal cysteine | Incubated with glutathione | Over 20 times less susceptible to adduct formation than thioether[7] | Rearrangement from an N-terminal cysteine-maleimide adduct forms a highly stable linker. |
| Phenyloxadiazole Sulfone | Phenyloxadiazole sulfone conjugate | Incubation in human plasma | Improved stability over maleimide conjugates[8] | Offers a stable alternative to maleimide chemistry. |
Experimental Protocols
To aid researchers in assessing the stability of their own bioconjugates, the following are detailed protocols for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the bioconjugate in PBS.
-
Incubation: Spike the bioconjugate into pre-warmed plasma to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.[6]
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma sample.[9]
-
Sample Processing: Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate plasma proteins and stop degradation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the amount of intact conjugate and any released payload using a suitable analytical technique such as LC-MS.
-
Data Analysis: Quantify the peak corresponding to the intact conjugate at each time point and express it as a percentage of the initial amount at time 0. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
Protocol 2: Thiol Exchange Stability Assay
This protocol is designed to evaluate the susceptibility of the thioether bond to cleavage by competing thiols, such as glutathione (GSH).
Materials:
-
Purified bioconjugate
-
PBS, pH 7.4
-
L-Glutathione (reduced)
-
Quenching solution (e.g., 1% trifluoroacetic acid in water)
-
HPLC or LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the bioconjugate and a stock solution of GSH in PBS.
-
Reaction Setup: In a microcentrifuge tube, mix the bioconjugate stock solution with the GSH stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM. Prepare a control sample without GSH.[10]
-
Incubation: Incubate both samples at 37°C.[10]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.[10]
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS to identify and quantify the intact conjugate, the released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the time 0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile in the presence of a competing thiol.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 4. Strategies to extend plasma half-lives of recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
Navigating Stability: A Comparative Guide to Trifunctional Linker Conjugates In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the stability of linker technologies is a cornerstone of creating effective and safe targeted therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo stability of trifunctional linker conjugates, offering insights into their performance and the experimental data that underpins our understanding.
Trifunctional linkers, which allow for the attachment of three distinct molecules, are increasingly pivotal in the design of complex biologics such as antibody-drug conjugates (ADCs) with dual payloads or imaging and therapeutic agents. The stability of these linkers is paramount, ensuring that the conjugate remains intact in circulation to reach its target, while enabling the controlled release of its payloads at the desired site of action.
Quantitative Comparison of Linker Stability
The stability of a linker is influenced by its chemical composition and the physiological environment it encounters. The following tables summarize quantitative data on the stability of different linker chemistries that are often incorporated into trifunctional designs.
Table 1: In Vitro Stability of Common Linker Moieties in Plasma
| Linker Type | Conjugation Chemistry | Half-life (t½) in Human Plasma | Key Findings |
| Hydrazone | Acid-cleavable | ~2-3 days[1] | Demonstrates pH-dependent stability, with increased cleavage at lower pH typical of endosomal compartments. |
| Carbonate | Acid-cleavable | ~1 day[1] | Generally less stable in plasma compared to hydrazone linkers.[1] |
| Silyl Ether | Acid-cleavable | >7 days[1] | Exhibits significantly improved plasma stability over traditional acid-cleavable linkers.[1] |
| Dipeptide (e.g., Val-Cit) | Protease-cleavable | ~9.6 days (in cynomolgus monkey)[2] | Highly stable in circulation, designed for cleavage by lysosomal proteases like Cathepsin B.[2][3] |
| Triglycyl Peptide | Protease-cleavable | High stability in mouse plasma[4] | Designed to be stable in mouse models, addressing issues of instability seen with other peptide linkers.[4] |
| Thioether (non-cleavable) | Maleimide-based | High stability | While the thioether bond itself is stable, the maleimide-thiol linkage can be prone to retro-Michael addition, leading to payload loss.[5] |
| Tandem-Cleavage | Dual enzymatic cleavage | Enhanced stability over mono-cleavage linkers[6][7] | Requires two enzymatic steps for payload release, improving in vivo stability and tolerability.[6][7] |
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Different Linker Types
| Linker Type | Antibody-Drug Conjugate | Animal Model | Half-life (t½) | Clearance (CL) | Reference |
| Dipeptide (Val-Cit) | cAC10-vc-MMAE | Mouse | ~6.0 days[2] | - | [2] |
| Dipeptide (Val-Cit) | cAC10-vc-MMAE | Cynomolgus Monkey | ~9.6 days[2] | - | [2] |
| Triglycyl Peptide (CX) | CX-DM1 ADC | Mouse | 9.9 days[4] | 0.7 mL/h/kg[4] | [4] |
| Non-cleavable (SMCC) | SMCC-DM1 ADC | Mouse | 10.4 days[4] | 0.7 mL/h/kg[4] | [4] |
Experimental Protocols for Stability Assessment
Accurate evaluation of linker stability is crucial for the development of robust trifunctional conjugates. The following are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation or payload release from a trifunctional conjugate in a plasma environment.
Methodology:
-
Incubation: The trifunctional conjugate is incubated in plasma (e.g., human, mouse, rat) at a physiological temperature (37°C) over a time course (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Collection: At each time point, an aliquot of the plasma-conjugate mixture is collected.
-
Analysis of Intact Conjugate:
-
Immuno-capture: The antibody-containing conjugate is captured from the plasma using affinity beads (e.g., Protein A or G).
-
LC-MS Analysis: The captured conjugate is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the amount of intact conjugate remaining. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.
-
-
Analysis of Released Payload:
-
Protein Precipitation: Plasma proteins are precipitated from the collected aliquots using an organic solvent (e.g., acetonitrile).
-
LC-MS/MS Quantification: The supernatant, containing the released payload, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free drug.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate the stability and pharmacokinetic profile of a trifunctional conjugate in a living organism.
Methodology:
-
Animal Model: The trifunctional conjugate is administered to a suitable animal model (e.g., mice or rats), typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Isolation: Plasma is isolated from the blood samples.
-
Quantification of Conjugate and Payload:
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the total antibody concentration and the concentration of the conjugated antibody.
-
LC-MS/MS: LC-MS/MS is employed to measure the concentration of the intact conjugate, total antibody, and any free payload in the plasma samples.
-
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and the area under the curve (AUC).
Visualizing Stability Assessment and Linker Function
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the principles of linker stability.
The rational design of trifunctional linker conjugates hinges on a deep understanding of their stability. By leveraging robust in vitro and in vivo assays and selecting linker chemistries with appropriate stability profiles, researchers can optimize the therapeutic index of these complex and promising next-generation biologics.
References
- 1. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates. | Semantic Scholar [semanticscholar.org]
- 6. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bifunctional vs. Trifunctional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals seeking to forge stable connections between molecules, the choice of crosslinking agent is paramount. This guide provides an objective, data-driven comparison of two fundamental classes of these molecular bridges: bifunctional and trifunctional crosslinkers. Delving into their core functionalities, performance metrics, and experimental applications, we aim to equip you with the knowledge to select the optimal tool for your research needs.
Crosslinkers are reagents that covalently link two or more molecules, playing a critical role in elucidating protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing biomolecules. While bifunctional crosslinkers have long been the workhorses of bioconjugation, the emergence of trifunctional crosslinkers has opened up new possibilities for creating more complex and versatile molecular architectures.
At a Glance: Bifunctional vs. Trifunctional Crosslinkers
| Feature | Bifunctional Crosslinkers | Trifunctional Crosslinkers |
| Functionality | Two reactive ends for linking two molecules. | Three reactive ends, enabling the linkage of three molecules or the introduction of an additional functional group. |
| Complexity of Conjugates | Primarily forms A-B conjugates. | Can form A-B-C conjugates or A-B conjugates with a reporter/affinity tag. |
| Common Applications | Protein-protein interaction studies, immunogen preparation, surface immobilization. | Advanced proteomics, antibody-drug conjugates (ADCs) with dual payloads or targeting moieties, enrichment of cross-linked peptides. |
| Control over Conjugation | Can be controlled using heterobifunctional reagents in a two-step process.[1] | Offers more intricate control over the final molecular assembly.[2] |
Delving Deeper: A Performance Showdown
The true measure of a crosslinker lies in its performance. Here, we compare bifunctional and trifunctional crosslinkers based on key experimental parameters.
Conjugation Efficiency and Yield
Trifunctional crosslinkers have demonstrated the potential to significantly enhance the identification of cross-linked products, particularly in complex biological samples. A notable study comparing a lysine-targeted trifunctional crosslinker, "Leiker," with the widely used homobifunctional crosslinker BS³ (a bifunctional crosslinker) revealed a substantial increase in efficiency.
| Crosslinker Type | Application | Key Finding | Reference |
| Trifunctional (Leiker) | Cross-linking of complex E. coli lysates | Yielded at least a fourfold increase in the number of identified inter-linked peptide pairs compared to BS³. | [3] |
| Bifunctional (BS³) | Cross-linking of complex E. coli lysates | Standard baseline for comparison. | [3] |
This enhanced yield with trifunctional crosslinkers can be attributed to features like the incorporation of an affinity tag (e.g., biotin), which allows for the robust enrichment of cross-linked peptides from a complex mixture.[4] The enrichment efficiency for Leiker was reported to be over 97%.[3]
Specificity and Artifactual Cross-links
A critical concern in crosslinking experiments is the potential for non-specific or artifactual cross-links. A comparative study demonstrated that despite its more complex structure, the trifunctional crosslinker Leiker exhibited a similar level of specificity to the bifunctional crosslinker BS³.
| Crosslinker | Percentage of Artifactual Cross-links | Conditions | Reference |
| Leiker (Trifunctional) | 3% | Analysis of a ten-protein mixture. | [2] |
| BS³ (Bifunctional) | 3% | Analysis of a ten-protein mixture. | [2] |
This suggests that the increased functionality of trifunctional crosslinkers does not necessarily come at the cost of reduced specificity.
Visualizing the Molecular Architecture and Workflows
To better understand the structural differences and experimental applications of these crosslinkers, we present the following diagrams created using the DOT language.
Caption: Basic structures of bifunctional and trifunctional crosslinkers.
Caption: A generalized experimental workflow for protein crosslinking.
Caption: A simplified protein-protein interaction network.
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for reproducible research. Below are representative protocols for crosslinking experiments using both bifunctional and trifunctional reagents.
In Vitro Protein Crosslinking with a Homobifunctional Crosslinker (e.g., DSS)
This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS).
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).
-
DSS (Disuccinimidyl suberate).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 1-2 mM. The optimal molar excess of crosslinker over protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Crosslinking with a Trifunctional, Enrichable Crosslinker (e.g., Leiker)
This protocol outlines a general workflow for using a trifunctional crosslinker that includes a biotin (B1667282) tag for enrichment.
Materials:
-
Purified protein complex or cell lysate.
-
Trifunctional crosslinker (e.g., Leiker) solution.
-
Quenching buffer (e.g., Tris-HCl).
-
Streptavidin affinity resin.
-
Digestion enzyme (e.g., Trypsin).
-
Cleavage reagent (specific to the cleavable site on the crosslinker).
Procedure:
-
Crosslinking: Incubate the protein sample with the trifunctional crosslinker under optimized conditions (concentration, time, temperature).
-
Quenching: Stop the reaction by adding a quenching buffer.
-
Protein Digestion: Denature, reduce, alkylate, and digest the cross-linked protein mixture into peptides using a protease like trypsin.
-
Enrichment: Incubate the peptide mixture with streptavidin affinity resin to capture the biotin-tagged cross-linked peptides.
-
Washing: Thoroughly wash the resin to remove non-cross-linked peptides.
-
Cleavage and Elution: Release the cross-linked peptides from the resin by using a specific cleavage reagent that breaks a cleavable bond within the crosslinker, leaving the biotin tag behind.[2]
-
Mass Spectrometry Analysis: Analyze the enriched and eluted cross-linked peptides by LC-MS/MS to identify the interacting proteins and cross-linked sites.[2]
Applications in Focus: Antibody-Drug Conjugates (ADCs)
Trifunctional linkers are proving to be particularly valuable in the design of next-generation ADCs. A flexible, trifunctional poly(ethylene glycol)-succinamide-Lysine-Lysine-maleimide (PEG-SU-Lys-Lys-mal) linker has been successfully employed to create an antibody-drug hybrid conjugate.[5] This linker allowed for the simultaneous attachment of a cell-surface targeting peptidomimetic and a biotin tag for detection, all while being regiospecifically conjugated to an Fc fragment of an antibody.[5] The resulting conjugate retained the functionalities of all three components: the targeting agent, the detection tag, and the antibody fragment.[5] This demonstrates the potential of trifunctional linkers to construct more sophisticated and multi-functional therapeutic and diagnostic agents.
Conclusion: Choosing the Right Tool for the Job
The choice between a bifunctional and a trifunctional crosslinker ultimately depends on the specific goals of the experiment.
-
Bifunctional crosslinkers remain the go-to choice for many standard applications, such as confirming a suspected protein-protein interaction or immobilizing a protein to a surface. Their relative simplicity and the wealth of established protocols make them a reliable option.
-
Trifunctional crosslinkers offer a clear advantage in more complex scenarios. For researchers working with intricate protein mixtures, the ability to enrich cross-linked peptides can dramatically improve the depth of analysis. In the realm of drug development, trifunctional linkers provide the architectural flexibility to build multi-component conjugates with enhanced targeting, imaging, or therapeutic capabilities.
As bioconjugation technologies continue to advance, the strategic selection of the appropriate crosslinking agent will be more critical than ever in unraveling complex biological systems and designing innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioorthogonal Reaction Efficiencies: DBCO vs. TCO
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of reactive pairing is critical to experimental success. Among the most prominent copper-free click chemistry reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizing dibenzocyclooctyne (DBCO), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which pairs trans-cyclooctene (B1233481) (TCO) with tetrazine. This guide provides an objective comparison of their reaction efficiencies, supported by quantitative kinetic data and detailed experimental methodologies, to inform the selection of the optimal tool for applications ranging from cellular imaging to drug delivery.
At a Glance: Reaction Kinetics
The most significant distinction between the DBCO-azide and TCO-tetrazine ligation is their reaction speed. The IEDDA reaction between TCO and tetrazine is recognized as one of the fastest bioorthogonal reactions available, with second-order rate constants several orders of magnitude higher than those for the SPAAC reaction of DBCO with azides.[1][2] This rapid kinetic profile allows for efficient labeling at very low concentrations, which is often crucial for in vivo applications.[3][4]
The reactivity of DBCO in SPAAC reactions, while slower than TCO-tetrazine ligations, is still robust and highly effective for a wide array of bioconjugation applications.[5][6] The choice between the two often comes down to the specific demands of the experiment, where the unparalleled speed of TCO may be essential, or the well-established and versatile nature of DBCO chemistry is sufficient.
Quantitative Data Comparison: Reaction Rates
The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The following table summarizes the reported rate constants for DBCO-azide and TCO-tetrazine reactions under various conditions.
| Reaction Type | Cyclooctyne/Alkene | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| SPAAC | DBCO Derivatives | Benzyl Azide (B81097) / Model Azides | ~0.1 - 2.1[5][6][7][8] | Aqueous Buffers (PBS, HEPES), RT or 37°C |
| SPAAC | Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22[5] | HEPES, pH 7 |
| SPAAC | DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.37[5] | HEPES, pH 7 |
| IEDDA | TCO | Diphenyl-s-tetrazine | ~820 - 2,000[9][10] | PBS or Methanol/Water, RT or 37°C |
| IEDDA | TCO | Hydrogen-substituted Tetrazines | up to 30,000[11][12] | PBS, 37°C |
| IEDDA | TCO | Various Tetrazines | >50,000[2][4] | In vivo conditions |
Note: Reaction rates can vary significantly based on the specific derivatives of the reactants, solvent, pH, and temperature.[5][13]
Reaction Mechanisms and Stability
The underlying mechanisms of these two reactions are distinct. SPAAC is a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide, forming a stable triazole ring.[14][15] The IEDDA reaction is a [4+2] cycloaddition between the electron-rich dienophile (TCO) and an electron-deficient diene (tetrazine), which, after an initial cycloaddition, typically undergoes a retro-Diels-Alder reaction to release nitrogen gas, forming a stable dihydropyridazine (B8628806) that can then oxidize to a pyridazine.[11]
In terms of stability, both DBCO and TCO moieties are generally stable under physiological conditions (pH 6-9) for typical experimental durations.[16] However, the reactivity of tetrazines is often inversely correlated with their stability; highly reactive tetrazines may show decreased stability in aqueous media.[2][11] DBCO can undergo slow degradation with prolonged incubation in aqueous solutions, but DBCO-conjugated antibodies have shown only a minor loss of reactivity over weeks when stored at 4°C.[16][17]
Experimental Protocols
Determining Second-Order Rate Constants by UV-Vis Spectrophotometry
This protocol describes a common method for determining the kinetics of a bioorthogonal reaction by monitoring the change in absorbance of a chromophoric reactant, such as DBCO, under pseudo-first-order conditions.
1. Reagent Preparation:
-
Buffer Preparation: Prepare a suitable aqueous buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES, pH 7.4). Ensure the buffer is free of compounds that could interfere with the reaction, such as sodium azide if using DBCO.[5]
-
DBCO/TCO Stock Solution: Prepare a concentrated stock solution of the DBCO or TCO derivative in an appropriate organic solvent like DMSO.[5]
-
Azide/Tetrazine Stock Solution: Prepare a stock solution of the azide or tetrazine partner in the chosen aqueous buffer.
2. Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the λ_max of the chromophoric reactant (e.g., ~309 nm for DBCO).[5]
-
Use a quartz cuvette for measurements.
-
Equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).
3. Data Acquisition:
-
Establish Pseudo-First-Order Conditions: The reaction is set up so that one reactant (e.g., the azide) is in large excess (at least 10-fold) compared to the chromophoric reactant (DBCO).
-
Blank Measurement: Add the buffer and the reactant in excess (azide) to the cuvette and zero the spectrophotometer.
-
Initiate Reaction: Add a small volume of the DBCO stock solution to the cuvette to initiate the reaction and start monitoring the absorbance decrease over time immediately.[5] The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the integrity of biomolecules.[5]
4. Data Analysis:
-
Calculate Pseudo-First-Order Rate (k'): Plot the natural logarithm of the absorbance (ln(A)) versus time. The plot should be linear, and the negative of the slope is the pseudo-first-order rate constant (k').[6]
-
Calculate Second-Order Rate (k₂): Divide the pseudo-first-order rate constant (k') by the initial concentration of the reactant that was in excess ([Azide]₀) to obtain the second-order rate constant (k₂ = k' / [Azide]₀).[6]
Conclusion: Making the Right Choice
The decision between DBCO and TCO hinges on the specific requirements of the intended application.
Choose TCO-Tetrazine Ligation for:
-
Rapid Labeling: When reaction speed is paramount, such as in vivo imaging or capturing fast biological processes.[2][4]
-
Low Concentration Regimes: When working with low abundance targets where high reaction efficiency is needed to achieve sufficient labeling.[3]
Choose DBCO-Azide Ligation for:
-
Versatility and Established Use: A wide variety of DBCO and azide reagents are commercially available for diverse applications.[18]
-
Sufficient Kinetics: For many standard bioconjugation and labeling experiments where extreme speed is not a prerequisite.[5][14]
-
High Stability: When long-term stability of the functionalized molecule prior to reaction is a primary concern.[15][16]
Both systems represent powerful tools in the chemical biologist's arsenal. By understanding their distinct kinetic profiles and characteristics, researchers can make an informed decision to best suit their experimental design, ultimately leading to more precise and insightful results.
References
- 1. researchgate.net [researchgate.net]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
The Crucial Role of Linker Chemistry in the Efficacy of Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) is a multifaceted challenge. Among the critical components of an ADC, the linker connecting the antibody to the cytotoxic payload plays a pivotal role in its therapeutic success. The choice of linker chemistry directly influences an ADC's stability in circulation, its payload release mechanism, and ultimately, its overall efficacy and safety profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal ADC linker must maintain a delicate balance: it needs to be highly stable in the systemic circulation to prevent premature payload release and associated off-target toxicities, yet it must efficiently and selectively release the payload within the target cancer cells.[1] This dual requirement has driven the development of a diverse range of linker technologies, broadly categorized as cleavable and non-cleavable linkers.
Comparing Linker Chemistries: A Quantitative Analysis
The efficacy of an ADC is determined by a combination of factors, including its in vitro cytotoxicity, in vivo anti-tumor activity, and pharmacokinetic profile. The following tables summarize key performance indicators for ADCs with different linker types.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Chemistries
| ADC Construct (Antibody-Linker-Payload) | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (protease-sensitive) | N87 (gastric cancer) | HER2 | < 1 x 10⁻⁹ | [2] |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable | BT-474 (breast cancer) | HER2 | ~1 x 10⁻¹¹ | [1] |
| mil40-15 (Cys-linker-MMAE) | Non-cleavable | BT-474 | HER2 | ~1 x 10⁻¹¹ | [1] |
| Inotuzumab ozogamicin (B1678132) (Besponsa®) | Cleavable (acid-labile) | CD22+ cell lines | CD22 | pM range | [3] |
| Brentuximab vedotin (Adcetris®) | Cleavable (protease-sensitive) | CD30+ cell lines | CD30 | pM range | [3] |
Table 2: In Vivo Tumor Growth Inhibition by ADCs with Different Linker Chemistries
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (protease-sensitive) | NCI-N87 Gastric Cancer Xenograft | Single dose | Significant tumor regression | [4] |
| Trastuzumab-SMCC-DM1 | Non-cleavable | NCI-N87 Gastric Cancer Xenograft | Single dose | Dose-dependent tumor inhibition | [4] |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer Xenograft | Single dose | Complete tumor regression in a portion of animals | [1] |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [1] |
Table 3: Pharmacokinetic Parameters of ADCs with Different Linker Chemistries
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [1] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [1] |
| CX-DM1-containing ADC | Non-cleavable | 9.9 days | 0.7 mL/h/kg | [5] |
| SMCC-DM1-containing ADC | Non-cleavable | 10.4 days | 0.7 mL/h/kg | [5] |
The Bystander Effect: A Key Differentiator for Cleavable Linkers
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect".[6] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cancer cell and kills neighboring antigen-negative tumor cells.[2][7] This is particularly crucial in the context of heterogeneous tumors where not all cells express the target antigen.[2] In contrast, the payload released from non-cleavable linkers is typically an amino acid-linker-drug adduct, which is charged and less membrane-permeable, thus limiting the bystander effect.[7]
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Detailed methodologies for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[8][9]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][10]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells.
-
Incubation: Incubate the plates for a period determined by the cell doubling time and ADC mechanism of action (typically 72-120 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[7][11]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[7]
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[7] Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[7]
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).
-
Quantification of Bystander Killing: Measure the fluorescence of the GFP-expressing Ag- cells. A decrease in fluorescence in the co-culture wells compared to the Ag- monoculture control indicates bystander killing.
-
Data Analysis: Calculate the percentage of viability of the Ag- cells in the co-cultures relative to the untreated co-culture controls.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of an ADC in a living organism.[12][13]
Materials:
-
Tumor cells for implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 3 x 10⁶ cells) into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[14]
-
ADC Administration: Administer the ADC (e.g., via intravenous injection) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2.[12]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the ADC.
Visualizing the Mechanisms of Action
The intracellular fate of an ADC is dictated by its linker chemistry. The following diagrams illustrate the distinct pathways for cleavable and non-cleavable linkers.
Experimental workflow for ADC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), a heterotrifunctional linker molecule. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) and adhere to all institutional and local safety guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound and its waste products:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical and deactivating agents. |
| Skin and Body | A full-length laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure. |
| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of any potentially harmful dust or vapors. |
Three-Step Deactivation Protocol
Due to its reactive functional groups—maleimide (B117702), dibenzocyclooctyne (DBCO), and trans-cyclooctene (B1233481) (TCO)—Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) must be chemically deactivated before final disposal. This process involves quenching each reactive moiety to form more stable, less reactive products.
The following workflow outlines the deactivation process:
Caption: Workflow for the safe deactivation and disposal of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO).
Experimental Protocol for Deactivation:
This protocol is designed for small quantities of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) typically found in a research laboratory setting. All steps must be performed in a certified chemical fume hood.
Materials:
-
Waste solution of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Sodium azide (NaN₃)
-
A simple, non-functionalized tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
-
Suitable solvent for the tetrazine (e.g., DMSO or DMF)
-
Designated hazardous chemical waste container
Procedure:
-
Deactivation of the Maleimide Group:
-
To the waste solution containing Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), add a thiol-containing compound in excess (e.g., a 10-fold molar excess of BME or DTT).
-
Allow the mixture to react for at least 2 hours at room temperature with occasional stirring. This will ensure the complete reaction of the maleimide group to form a stable thioether bond.
-
-
Deactivation of the DBCO Group:
-
Prepare a fresh solution of sodium azide in an appropriate solvent. Caution: Sodium azide is highly toxic and can form explosive metal azides. Do not pour sodium azide solutions down the drain.[1][2][3]
-
Add the sodium azide solution in excess to the reaction mixture from the previous step.
-
Let the reaction proceed for at least 1 hour at room temperature. The DBCO group will react with the azide via a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole.[4][5][6]
-
-
Deactivation of the TCO Group:
-
Prepare a solution of a simple tetrazine in a suitable solvent.
-
Add the tetrazine solution in excess to the reaction mixture.
-
Allow the reaction to proceed for at least 30 minutes at room temperature. The TCO group will undergo a rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with the tetrazine to form a stable dihydropyridazine (B8628806).[7][8][9]
-
Waste Segregation, Collection, and Final Disposal
Waste Collection:
-
Liquid Waste: The fully deactivated solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. The label must include "Hazardous Waste," the chemical names of the original compound and all deactivating agents used, and the approximate concentrations.
-
Solid Waste: Any contaminated solid waste, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and with the name of the chemical.
Storage Pending Disposal:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Final Disposal:
-
The deactivated chemical waste, including the resulting triazole and dihydropyridazine compounds, should be treated as hazardous waste.[10][11][12]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary recommended method for final disposal is incineration at a permitted hazardous waste facility.[11]
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO), fostering a culture of safety and compliance in the scientific community.
References
- 1. unomaha.edu [unomaha.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. lifetein.com [lifetein.com]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
This heterotrifunctional linker is a valuable tool in bioconjugation and antibody-drug conjugate (ADC) development, featuring reactive moieties for thiol conjugation (maleimide), strain-promoted azide-alkyne cycloaddition (DBCO), and inverse electron-demand Diels-Alder reactions (TCO).[1][2] Adherence to the following safety protocols is essential to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) stem from the reactivity of its functional groups. Maleimide (B117702) compounds can cause skin sensitization, while DBCO derivatives may cause skin and eye irritation and could be harmful if swallowed.[3][4][5] Therefore, appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Laboratory Operations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Required (use within a certified chemical fume hood) |
| Solubilization and Dilution | Chemical splash goggles | Nitrile gloves | Lab coat | Required (use within a certified chemical fume hood) |
| Performing Conjugation Reactions | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a well-ventilated area; fume hood recommended |
| Handling Waste | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required if containers are sealed |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Lab coat or disposable gown | NIOSH-approved respirator (if significant dust or aerosols are generated) |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[6]
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound at -20°C in a tightly sealed, desiccated container, protected from light and moisture to maintain its chemical integrity.[7][8][9]
Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as maleimide compounds can be moisture-sensitive.[6][7]
-
All handling of the solid compound, including weighing, should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders.[10]
-
When preparing solutions, use anhydrous solvents such as DMSO or DMF.[7][8] Solutions should also be prepared within a chemical fume hood.[10]
Experimental Workflow for PPE Selection:
Caption: PPE selection workflow for handling Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO).
Disposal Plan
Proper disposal of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container.[10] Do not pour solutions down the drain.[10] While polyethylene (B3416737) glycol itself is biodegradable, the reactive nature of the maleimide, DBCO, and TCO functional groups necessitates that the entire compound be treated as hazardous chemical waste.[11][12]
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable laboratory detergent, followed by thorough rinsing.[10]
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste.
Emergency Procedures
Spill Response:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Remove all ignition sources.[13]
-
For minor spills, use appropriate absorbent material, and clean the area while wearing full PPE. Place the collected waste into a sealed container for hazardous waste disposal.
-
For major spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
By adhering to these guidelines, researchers can safely handle Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) while minimizing risks to themselves and the environment. Always consult your institution's safety protocols and the most current safety information available.
References
- 1. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | AxisPharm [axispharm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
